Allyl p-toluenesulphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBJCQGJFPHZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197600 | |
| Record name | Allyl p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4873-09-0 | |
| Record name | 2-Propen-1-yl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4873-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQB2N49MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allyl p-toluenesulphonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of allyl p-toluenesulfonate. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and structural visualizations to support advanced chemical applications.
Chemical Properties and Structure
Allyl p-toluenesulfonate, also known as allyl tosylate, is a chemical compound widely used in organic synthesis as an alkylating agent. Its utility stems from the presence of the tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions.
Physicochemical Data
The key physical and chemical properties of allyl p-toluenesulfonate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | [1][2] |
| Molecular Weight | 212.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | --- |
| Boiling Point | 135-140 °C at 0.5-1.0 Torr | --- |
| Density | 1.180 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.523 | |
| CAS Number | 4873-09-0 | [1][2] |
Structural Information
The structure of allyl p-toluenesulfonate features a p-toluenesulfonyl group attached to an allyl group through an ester linkage. The IUPAC name for this compound is prop-2-enyl 4-methylbenzenesulfonate.[2]
SMILES: Cc1ccc(cc1)S(=O)(=O)OCC=C
InChI Key: ZSBJCQGJFPHZRC-UHFFFAOYSA-N
A 2D chemical structure diagram of allyl p-toluenesulfonate is provided below.
Caption: 2D Structure of Allyl p-Toluenesulfonate.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of allyl p-toluenesulfonate.
Synthesis of Allyl p-Toluenesulfonate
A common method for the synthesis of allyl p-toluenesulfonate involves the reaction of allyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3] To mitigate potential side reactions and rearrangements, which can be an issue with allylic tosylates, a modified procedure using p-toluenesulfonic anhydride is also presented.[4]
Method 1: From p-Toluenesulfonyl Chloride
Materials:
-
Allyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in diethyl ether at 0 °C (ice bath).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in diethyl ether to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: From p-Toluenesulfonic Anhydride (for sensitive substrates) [4]
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH)
-
p-Toluenesulfonic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of allyl alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonic anhydride (1.05 eq.) in anhydrous THF to the reaction mixture.
-
Let the reaction proceed at room temperature, monitoring by TLC.
-
Carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
The following diagram illustrates the general workflow for the synthesis of allyl p-toluenesulfonate.
Caption: General workflow for the synthesis of allyl p-toluenesulfonate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).[5]
-
Internal Standard: Tetramethylsilane (TMS).[5]
-
General Procedure: Dissolve a small sample of allyl p-toluenesulfonate in CDCl₃ containing TMS in an NMR tube. Acquire the spectrum on a 300 MHz or 400 MHz spectrometer.
-
Expected Signals: Resonances corresponding to the aromatic protons of the tosyl group, the vinyl protons of the allyl group, the methylene protons adjacent to the sulfonate oxygen, and the methyl protons of the tosyl group.
-
-
¹³C NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).[5]
-
General Procedure: Prepare a more concentrated solution of the sample in CDCl₃ in an NMR tube. Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Peaks corresponding to the different carbon environments in the molecule, including the aromatic carbons, the vinyl carbons, the methylene carbon, and the methyl carbon.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As allyl p-toluenesulfonate is a liquid, a neat spectrum can be obtained by placing a drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
General Procedure: Record the background spectrum of the clean ATR crystal. Apply the sample and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions: Characteristic stretching frequencies for S=O (in the sulfonate group), C=C (alkene), aromatic C-H, and aliphatic C-H bonds.
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of allyl p-toluenesulfonate.
-
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
General GC-MS Parameters:
-
Injection: Split/splitless injection.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50-70 °C and ramping up to 250-300 °C.[6][7]
-
Ionization: Electron Ionization (EI) at 70 eV.[6]
-
Detection: A quadrupole or ion trap mass analyzer scanning a mass range of m/z 40-400.
-
-
Expected Fragmentation: The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of the molecule, such as the tropylium ion (m/z 91) from the tosyl group.
The logical relationship for the characterization process is depicted in the following diagram.
Caption: Logical workflow for the characterization of allyl p-toluenesulfonate.
References
- 1. scbt.com [scbt.com]
- 2. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 4. Toward a method for synthesis of allylic tosylates [morressier.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. shimadzu.com [shimadzu.com]
Allyl p-toluenesulphonate CAS number and synonyms
An In-depth Technical Guide to Allyl p-Toluenesulfonate for Researchers and Drug Development Professionals
Introduction
Allyl p-toluenesulfonate, also known as allyl tosylate, is a versatile organic reagent with significant applications in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the presence of two key functional groups: the allyl group, which can participate in a variety of carbon-carbon bond-forming reactions, and the tosylate group, an excellent leaving group that facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Identification and Synonyms
The unambiguous identification of chemical compounds is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned a unique registry number to Allyl p-toluenesulfonate.
| Identifier | Value |
| CAS Number | 4873-09-0[1][2][3][4][5][6] |
The compound is also known by several synonyms in the scientific literature and chemical catalogs.
| Synonyms |
| Allyl toluene-4-sulfonate[1] |
| p-Toluenesulfonic acid allyl ester[3] |
| Allyl tosylate[4] |
| prop-2-enyl 4-methylbenzenesulfonate[4][6] |
| 4-Methylbenzenesulfonic acid allyl ester[3] |
| Allyl p-toluenesulphonate[4][6] |
Physicochemical and Safety Data
A summary of the key physicochemical properties of Allyl p-toluenesulfonate is presented below, providing essential data for its handling and use in experimental setups.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃S[1][2][4][5][6] |
| Molecular Weight | 212.27 g/mol [1][2][4][5][6] |
| Appearance | Colorless to light yellow liquid[2][5] |
| Density | 1.180 g/mL at 20 °C[2][3][5] |
| Boiling Point | 135-140 °C at 0.5-1.0 Torr[3] |
| Refractive Index | n20/D 1.523[2][3][5] |
Handling Allyl p-toluenesulfonate requires adherence to safety protocols due to its potential hazards.
| Safety Information | |
| Signal Word | Warning[2][5] |
| Hazard Statements | H315: Causes skin irritation[2][4][5] |
| H319: Causes serious eye irritation[2][4][5] | |
| H335: May cause respiratory irritation[2][4][5] | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2][5] |
Synthesis of Allyl p-Toluenesulfonate
The synthesis of Allyl p-toluenesulfonate is typically achieved through the tosylation of allyl alcohol. A general and reliable method involves the reaction of the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While pyridine is a traditional choice, other organic bases are also effective. It is important to note that the synthesis of allylic tosylates can be challenging due to their propensity for rearrangements and elimination reactions[1]. A method utilizing p-toluenesulfonic anhydride with the corresponding alkoxide has been developed to mitigate some of these side reactions[1].
Experimental Protocol for Synthesis
This protocol describes a common laboratory-scale synthesis of Allyl p-toluenesulfonate from allyl alcohol and p-toluenesulfonyl chloride.
Materials:
-
Allyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
10% aqueous copper sulfate solution
-
10% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate, anhydrous
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add 4-dimethylaminopyridine (catalytic amount, e.g., 0.05 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Slowly add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous copper sulfate (to remove pyridine if used), 10% aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Allyl p-toluenesulfonate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Applications in Organic Synthesis and Drug Development
Allyl p-toluenesulfonate is a valuable reagent in organic synthesis, primarily serving as an allylating agent. The tosylate moiety is an excellent leaving group, making the molecule susceptible to nucleophilic attack at the allylic carbon. This reactivity is harnessed in the construction of more complex molecules, a fundamental aspect of drug discovery and development.
Role as an Alkylating Agent
In the context of drug development, the introduction of an allyl group can be a key step in modifying a molecule's structure to enhance its biological activity[7]. Allyl p-toluenesulfonate provides a reactive allyl source for the alkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. Such reactions are integral to the synthesis of natural products and pharmaceutical agents[8]. The allyl group itself is a versatile functional handle that can be further elaborated through reactions such as ozonolysis, dihydroxylation, or cross-coupling reactions[9].
Experimental Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the alkylation of a generic nucleophile (Nu-H) using Allyl p-toluenesulfonate.
Materials:
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Allyl p-toluenesulfonate
-
Base (e.g., potassium carbonate, sodium hydride, or triethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran)
-
Reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath (if required)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the nucleophile (1.0 eq.) in an appropriate anhydrous solvent, add the base (1.1-1.5 eq.). If using a solid base like potassium carbonate, vigorous stirring is necessary. If using sodium hydride, handle with extreme care under an inert atmosphere.
-
Stir the mixture at room temperature (or an appropriate temperature for deprotonation) for a designated period (e.g., 30 minutes).
-
Add Allyl p-toluenesulfonate (1.0-1.2 eq.) to the reaction mixture.
-
The reaction may be stirred at room temperature or heated to facilitate the substitution. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion
Allyl p-toluenesulfonate is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its well-defined reactivity, commercial availability, and the versatility of the installed allyl moiety make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers in leveraging the synthetic potential of Allyl p-toluenesulfonate in their scientific endeavors.
References
- 1. Toward a method for synthesis of allylic tosylates [morressier.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 5. Allyl p-toluenesulfonate = 95.0 GC 4873-09-0 [sigmaaldrich.com]
- 6. This compound | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]
- 9. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis and preparation of Allyl p-toluenesulphonate
An In-depth Technical Guide to the Synthesis and Preparation of Allyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl p-toluenesulfonate (allyl tosylate) is a valuable reagent in organic synthesis, serving as a versatile precursor for the introduction of the allyl group. Its utility stems from the excellent leaving group character of the tosylate moiety, facilitating a wide range of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the primary methods for the synthesis of allyl p-toluenesulfonate, offering detailed experimental protocols, a comparative analysis of reaction conditions and yields, and characterization data. The document addresses the inherent instability of allylic tosylates and presents methodologies designed to mitigate side reactions and maximize purity.
Introduction
The tosylation of alcohols is a fundamental transformation in organic chemistry, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation allows for subsequent reactions such as SN2 substitutions and eliminations. However, the synthesis of allylic tosylates, such as allyl p-toluenesulfonate, presents unique challenges. The proximity of the p-toluenesulfonyl group to the carbon-carbon double bond makes these compounds susceptible to rearrangements, elimination to form dienes, and solvolysis leading to the formation of a stabilized allylic carbocation.[1] Consequently, the choice of synthetic methodology is critical to achieving high yields and purity.
This guide details three principal methods for the preparation of allyl p-toluenesulfonate:
-
Reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a strong inorganic base (Potassium Hydroxide).
-
Reaction of allyl alcohol with TsCl using an organic amine base (Pyridine or Triethylamine with a catalyst).
-
Formation of the allylic alkoxide with a strong, non-nucleophilic base (Sodium Hydride) followed by reaction with p-toluenesulfonic anhydride.
Each method is presented with a detailed experimental protocol, and their quantitative aspects are summarized for comparative evaluation.
Synthesis Methodologies and Experimental Protocols
Method 1: Tosylation using Potassium Hydroxide
This method employs a strong, inexpensive inorganic base to neutralize the hydrochloric acid byproduct. The use of powdered potassium hydroxide and low temperatures helps to control the reaction rate and minimize side reactions.
Experimental Protocol:
-
To a solution of allyl alcohol (0.1 mole) in diethyl ether (250 mL) in a round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonyl chloride (0.1 mole).
-
Cool the mixture to 5 °C using an ice bath.
-
Slowly add ground potassium hydroxide (10 g, 0.175 mole) to the stirred mixture while maintaining the temperature at 5 °C.[2]
-
Continue stirring at this temperature for 2 hours.[2]
-
After 2 hours, filter the reaction mixture to remove the potassium chloride salt and any excess potassium hydroxide.
-
Evaporate the diethyl ether from the filtrate using a rotary evaporator.
-
The resulting crude product is a colorless liquid. Purify by distillation under reduced pressure to obtain pure allyl p-toluenesulfonate.[2]
Method 2: Tosylation using Organic Amines
This is a widely used method for tosylation, employing an organic base such as pyridine or a combination of triethylamine (TEA) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Pyridine can act as both a base and a nucleophilic catalyst.[3][4]
Experimental Protocol (using TEA and DMAP):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add 4-dimethylaminopyridine (DMAP) (0.1-0.6 eq.) and triethylamine (TEA) (1.0-1.5 eq.).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of 1.0 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the residue by flash column chromatography or distillation under reduced pressure.
Method 3: Tosylation via Alkoxide Formation with Sodium Hydride
This method is designed to circumvent side reactions involving the chloride ion, which can act as a nucleophile. By using p-toluenesulfonic anhydride as the tosylating agent, the formation of HCl is avoided. The initial deprotonation of allyl alcohol with a strong, non-nucleophilic base like sodium hydride generates the more nucleophilic allylic alkoxide.[1]
Generalized Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of allyl alcohol (1.0 eq.) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium allyloxide.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve p-toluenesulfonic anhydride (1.05 eq.) in anhydrous THF.
-
Add the p-toluenesulfonic anhydride solution dropwise to the stirred alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the different synthetic methods.
| Method | Tosylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl Chloride | Potassium Hydroxide | Diethyl Ether | 5 | 2 | ~90[2] |
| 2a | p-Toluenesulfonyl Chloride | Pyridine | Chloroform/DCM | 0 to RT | 1-3 | Typically 70-85 |
| 2b | p-Toluenesulfonyl Chloride | Triethylamine/DMAP | Dichloromethane | 0 to RT | 1-3 | Typically 80-95 |
| 3 | p-Toluenesulfonic Anhydride | Sodium Hydride | Tetrahydrofuran | 0 to RT | 1-4 | Generally high |
Purification and Characterization
Purification:
-
Distillation: Allyl p-toluenesulfonate can be purified by vacuum distillation. The boiling point is reported to be 135-140 °C at 0.5-1.0 Torr.
-
Flash Column Chromatography: Purification can be achieved using silica gel. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve an Rf value of 0.2-0.3 for the product on TLC.
Characterization (NMR Spectroscopy):
The structure of allyl p-toluenesulfonate can be confirmed by ¹H and ¹³C NMR spectroscopy.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 7.78 | d | 8.3 | 2H, ortho to SO₂ |
| Aromatic | 7.35 | d | 8.0 | 2H, meta to SO₂ |
| Vinyl | 5.75-5.85 | m | 1H, -CH=CH₂ | |
| Vinyl | 5.25-5.35 | m | 2H, -CH=CH ₂ | |
| Allylic | 4.58 | d | 6.0 | 2H, -O-CH ₂- |
| Methyl | 2.45 | s | 3H, Ar-CH ₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 144.9 | C-SO₂ |
| Aromatic | 134.2 | C -CH₃ |
| Vinyl | 132.0 | -C H=CH₂ |
| Aromatic | 129.9 | C H, meta to SO₂ |
| Aromatic | 127.9 | C H, ortho to SO₂ |
| Vinyl | 119.5 | -CH=C H₂ |
| Allylic | 70.0 | -O-C H₂- |
| Methyl | 21.6 | Ar-C H₃ |
Note: NMR data is compiled from typical values and may vary slightly depending on the solvent and instrument.
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for the synthesis of Allyl p-Toluenesulfonate.
Caption: Simplified reaction pathway for tosylation.
Conclusion
The synthesis of allyl p-toluenesulfonate can be successfully achieved through several methods, with the choice of procedure depending on the desired scale, purity requirements, and available reagents. The use of p-toluenesulfonyl chloride with a suitable base remains a common and effective approach. For syntheses where chloride-mediated side reactions are a concern, the use of p-toluenesulfonic anhydride with sodium hydride offers a reliable alternative. Careful control of reaction conditions, particularly temperature, is paramount to minimizing the degradation of the sensitive allylic tosylate product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully prepare and characterize allyl p-toluenesulfonate for its diverse applications in synthetic chemistry.
References
An In-depth Technical Guide to the Mechanism of Action of Allyl p-Toluenesulphonate as an Alkylating Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl p-toluenesulphonate (also known as allyl tosylate) is a potent electrophilic compound widely recognized for its function as an alkylating agent. Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on biologically active molecules, most notably DNA and proteins.[1] This covalent modification can disrupt cellular processes, leading to cytotoxic, mutagenic, and carcinogenic effects.[1] Due to these properties, the study of alkylating agents like this compound is critical in toxicology, cancer research, and the development of chemotherapeutic drugs.
This technical guide provides a comprehensive overview of the core mechanism of action for this compound, detailing its chemical reactivity, biological targets, and the experimental protocols used for its evaluation.
Chemical Properties and Reactivity
This compound (C₁₀H₁₂O₃S) is an ester of allyl alcohol and p-toluenesulfonic acid.[2] The key to its potent alkylating ability lies in its chemical structure: the p-toluenesulphonate (tosylate) group is an excellent leaving group due to the resonance stabilization of its anionic form.[3] This facilitates the cleavage of the C-O bond, making the allylic carbon highly susceptible to nucleophilic attack.
The allylic nature of the compound—a C=C double bond adjacent to the carbon bearing the leaving group—is crucial to its reactivity.[3] It allows for a flexible reaction mechanism that can exhibit characteristics of both Sₙ1 and Sₙ2 pathways.[4][5][6]
Mechanism of Alkylation
The primary mechanism of action for this compound is nucleophilic substitution. The electron-deficient allylic carbon is attacked by an electron-rich atom (a nucleophile) from a biological molecule, resulting in the displacement of the tosylate group and the formation of a stable covalent bond.
Sₙ1 and Sₙ2 Characteristics
Allylic systems are unique in that they can react efficiently via both Sₙ1 and Sₙ2 mechanisms.[5][6]
-
Sₙ1 Pathway: The departure of the highly stable tosylate leaving group can lead to the formation of a resonance-stabilized allylic carbocation.[3][7] This intermediate is relatively stable, allowing for a unimolecular substitution pathway. The stability of this carbocation is a key factor in the reactivity of allylic compounds.[7]
-
Sₙ2 Pathway: Alternatively, a strong nucleophile can directly attack the electrophilic carbon in a single, concerted step, displacing the tosylate group.[6] Allylic halides and tosylates are known to react much faster than their saturated analogues (e.g., propyl halides) in Sₙ2 reactions.[6] This enhanced reactivity is attributed to electronic factors, where the π-system of the allyl group lowers the energy of the transition state.
The prevailing mechanism depends on factors such as the strength of the nucleophile, solvent polarity, and steric hindrance.[8] Polar protic solvents favor the Sₙ1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents favor the Sₙ2 pathway.[8]
Biological Targets and Signaling Pathways
As an electrophile, this compound reacts with various biological nucleophiles, primarily DNA and proteins.
DNA Alkylation
DNA is a primary target for alkylating agents. The nucleophilic sites on DNA bases react with the agent, forming DNA adducts.[1] The most common sites of alkylation are the N7 position of guanine, followed by the N3 position of adenine and the N3 position of cytosine.
This modification of DNA's structure can have severe consequences:
-
Inhibition of DNA Replication and Transcription: Adducts can physically block the action of DNA and RNA polymerases.[1]
-
DNA Strand Breakage: The alkylated base can be unstable, leading to depurination and subsequent strand breaks.
-
Mutagenesis: Improper repair of the adduct or mispairing during replication (e.g., alkylated guanine pairing with thymine) can lead to permanent mutations.[9]
The accumulation of DNA damage triggers cellular stress responses, including cell cycle arrest and, if the damage is irreparable, apoptosis (programmed cell death).[1] This cytotoxicity is the basis for the use of alkylating agents in cancer chemotherapy.
Protein Alkylation
Proteins contain several nucleophilic amino acid residues that are susceptible to alkylation, including:
-
Cysteine: The thiol (-SH) group is highly nucleophilic.[3]
-
Lysine: The ε-amino group of the side chain.
-
Histidine: The imidazole ring nitrogen atoms.
-
Tyrosine: The phenolic hydroxyl group can be alkylated under certain conditions.
Alkylation can alter a protein's structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and overall cellular dysfunction. Covalent protein alkylation is recognized as a key initiating event in chemical toxicity.
Quantitative Data Analysis
While specific kinetic data for this compound is not extensively published, the reactivity of allylic compounds can be understood through structure-activity relationships. The alkylating and mutagenic potency of these agents is highly dependent on the nature of the leaving group and the stability of the allylic system.[4][7]
| Parameter | Influence on Reactivity | This compound Context | Reference |
| Leaving Group Ability | A better leaving group accelerates both Sₙ1 and Sₙ2 reactions by lowering the activation energy. The general trend for allylic systems is: Mesylate > Iodide > Bromide > Chloride. | The tosylate group is an exceptionally good leaving group, comparable to or better than mesylate, conferring high reactivity upon the molecule. | [3][4] |
| Carbocation Stability | Substituents on the allyl backbone that stabilize the carbocation intermediate (via inductive or resonance effects) will increase the rate of Sₙ1-type reactions. | The unsubstituted allyl carbocation is stabilized by resonance. This inherent stability makes the Sₙ1 pathway accessible. | [5][7] |
| Nucleophile Strength | Strong nucleophiles (e.g., thiols) favor the bimolecular Sₙ2 pathway, whereas weak nucleophiles (e.g., water, alcohols) favor the Sₙ1 pathway. | In a biological context, it will react with a wide range of available nucleophiles, from strong (cysteine thiols) to weaker (purine nitrogens). | [8] |
| Solvent Environment | Polar protic solvents (e.g., water) stabilize the carbocation and leaving group, favoring Sₙ1. Polar aprotic solvents favor Sₙ2. | The aqueous environment of a cell can facilitate the Sₙ1 pathway. | [8] |
Experimental Protocols
The alkylating potential of a compound like this compound is typically assessed using standardized chemical and biological assays.
4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay
This is a standard colorimetric assay to quantify the activity of alkylating agents.[4] The protocol relies on the alkylation of the pyridine nitrogen of NBP, which, upon basification, forms a colored product.
Methodology:
-
Reagent Preparation: Prepare a solution of NBP in a suitable solvent (e.g., acetone). Prepare a solution of the test compound (this compound).
-
Reaction: Mix the NBP solution with the test compound in a reaction vessel. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Color Development: Cool the mixture and add a strong base (e.g., triethylamine or piperidine) to develop the color.
-
Quantification: Measure the absorbance of the resulting blue or violet color using a spectrophotometer at the appropriate wavelength (typically ~560-600 nm).
-
Analysis: The intensity of the color is directly proportional to the extent of alkylation and can be compared against a standard alkylating agent or used to calculate a relative reactivity index.
Ames Mutagenicity Test
The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.
Methodology:
-
Strain Selection: Select appropriate Salmonella strains (e.g., TA100, which is sensitive to base-pair substitution mutagens).
-
Exposure: The tester strains are exposed to various concentrations of this compound on a histidine-deficient agar medium.
-
Metabolic Activation (Optional): A parallel experiment is often run with the addition of a liver extract (S9 mix) to assess the mutagenicity of potential metabolites. For a direct-acting agent like this compound, this may not be necessary.[4]
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain their ability to synthesize histidine will grow into visible colonies. The number of revertant colonies is counted.
-
Analysis: A dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic. A good correlation between alkylating potency in the NBP test and mutagenicity in the Ames test is often observed for allylic compounds.[4]
Conclusion
This compound acts as a potent alkylating agent through a versatile nucleophilic substitution mechanism that leverages the excellent leaving group properties of the tosylate moiety and the resonance stabilization of the allylic system. Its primary biological targets are the nucleophilic centers in DNA and proteins, leading to the formation of covalent adducts that can induce cytotoxicity and mutagenicity. This mechanism of action makes it a valuable model compound for research in chemical toxicology, carcinogenesis, and the design of alkylating-based therapeutics. Understanding its reactivity, biological targets, and the methods for its evaluation is fundamental for professionals in drug development and chemical safety assessment.
References
- 1. Kinetics and mechanisms of the allyl + allyl and allyl + propargyl recombination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toward a method for synthesis of allylic tosylates [morressier.com]
- 4. Mutagenic properties of allylic and alpha, beta-unsaturated compounds: consideration of alkylating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 7. Theoretical structure-activity study of mutagenic allyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Correlation of alkylating and mutagenic activities of allyl and allylic compounds: standard alkylation test vs. kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Allyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyl p-toluenesulfonate, a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and utilization in research and development.
Chemical Structure and Properties
Allyl p-toluenesulfonate, also known as allyl tosylate, is an organic compound with the chemical formula C₁₀H₁₂O₃S.[1] It possesses a molecular weight of 212.27 g/mol .[1] This compound is a versatile reagent, often employed in the introduction of the allyl group in the synthesis of more complex molecules.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for allyl p-toluenesulfonate, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
The experimental ¹³C NMR spectrum of allyl p-toluenesulfonate has been reported and the data is summarized in the table below.[1]
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | C4 (Aromatic) |
| 134.0 | C1 (Aromatic) |
| 131.9 | C6 (Allyl) |
| 129.9 | C2, C2' (Aromatic) |
| 127.9 | C3, C3' (Aromatic) |
| 119.3 | C7 (Allyl) |
| 70.3 | C5 (Allyl) |
| 21.6 | C8 (Methyl) |
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | Doublet | 2H | H2, H2' (Aromatic) |
| 7.35 | Doublet | 2H | H3, H3' (Aromatic) |
| 5.80 | Multiplet | 1H | H6 (Allyl) |
| 5.25 | Multiplet | 2H | H7 (Allyl) |
| 4.60 | Doublet | 2H | H5 (Allyl) |
| 2.45 | Singlet | 3H | H8 (Methyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for allyl p-toluenesulfonate are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H stretch (alkene and aromatic) |
| 2950-2850 | Medium | C-H stretch (alkyl) |
| 1600-1475 | Medium-Weak | C=C stretch (aromatic) |
| 1650 | Medium-Weak | C=C stretch (alkene) |
| 1360-1340 | Strong | S=O asymmetric stretch (sulfonate) |
| 1180-1160 | Strong | S=O symmetric stretch (sulfonate) |
| 1100-1000 | Strong | S-O-C stretch |
The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonate ester functional group.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. While a full experimental mass spectrum with detailed fragmentation analysis is not publicly available, the existence of GC-MS data has been noted.[1] The expected fragmentation would involve cleavage of the allyl group and the tosyl moiety.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A sample of allyl p-toluenesulfonate (5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
A drop of neat liquid allyl p-toluenesulfonate would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum would be recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron ionization (EI) is a common method for generating ions. The resulting spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of allyl p-toluenesulfonate.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Summary of NMR data for Allyl p-toluenesulfonate.
References
Allyl p-Toluenesulphonate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Allyl p-toluenesulphonate, also known as allyl tosylate, is a highly valuable and versatile reagent in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive allyl moiety and an excellent tosylate leaving group. This combination makes it a powerful electrophile for the introduction of the allyl group into a wide range of molecules, a critical transformation in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data.
Physicochemical Properties and Safety Data
This compound is a combustible liquid that requires careful handling in a laboratory setting. It is recognized as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1] Proper personal protective equipment, including eye shields and gloves, should be used when working with this reagent.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4873-09-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃S | [3] |
| Molecular Weight | 212.27 g/mol | [3] |
| Appearance | Liquid | [2] |
| Density | 1.180 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.523 | [2] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of this compound
This compound is typically synthesized from the reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the allyl alcohol, forming the more nucleophilic alkoxide, which then attacks the electrophilic sulfur atom of the tosyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the tosylation of alcohols.[4][5][6]
Materials:
-
Allyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 - 2.0 eq) to the cooled solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Applications in Organic Synthesis
This compound is a premier allylating agent, readily participating in SN2 reactions with a variety of nucleophiles.
O-Allylation of Phenols and Alcohols
The synthesis of allyl aryl ethers is a common application, often serving as a key step in the Claisen rearrangement to produce valuable ortho-allyl phenols. This transformation is typically carried out in the presence of a weak base like potassium carbonate.
Table 3: O-Allylation of Phenols using this compound
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 85-96 | [7] |
| p-Cresol | K₂CO₃ | Acetone | Reflux | 8 | 90 | [8] |
| 4-tert-Butylphenol | Pd(OAc)₂/dppf | Toluene | 100 | 6 | ~50 (equilibrium) | [9] |
Experimental Protocol: O-Allylation of Phenol
This protocol is based on the well-established Williamson ether synthesis.[7]
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the allyl phenyl ether.
-
Purify by distillation or column chromatography as needed.
N-Allylation of Amines and Amides
This compound is also an effective reagent for the N-allylation of amines, amides, and other nitrogen-containing heterocycles. The resulting allyl amines are important building blocks in medicinal chemistry.
Table 4: N-Allylation Reactions using this compound
| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Allylamine | Triethylamine | Dichloromethane | 0 to RT | 0.5 | N-allyl-4-methyl-benzenesulfonamide | High | [10] |
| p-Toluenesulfonamide | Ni(0)-diphosphine | Neat | 100 | 24 | N,N-diallyl-p-toluenesulfonamide | 85 | [11] |
Experimental Protocol: N-Allylation of Allylamine
This protocol outlines the synthesis of N-allyl-4-methyl-benzenesulfonamide.[10]
Materials:
-
Allylamine
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
Dilute Hydrochloric acid
Procedure:
-
Dissolve allylamine (1.05 eq) and triethylamine (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the cooled amine solution.
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid solution.
-
Separate the organic phase, dry it over an anhydrous drying agent, filter, and concentrate to obtain the N-allylated product.
Role in Protecting Group Chemistry
The allyl group, introduced via reagents like this compound, serves as a versatile protecting group for alcohols, carboxylic acids, and amines, particularly in peptide synthesis.[12][13] The stability of the allyl group to a wide range of reaction conditions, coupled with its selective removal under mild conditions using palladium catalysts, makes it an orthogonal protecting group to many others used in complex molecule synthesis.
Conclusion
This compound is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its reactions, ensures its continued and widespread use in academic and industrial research. The protocols and data presented in this guide offer a practical resource for chemists seeking to employ this versatile precursor in their synthetic endeavors. The ability to perform O- and N-allylations efficiently makes this compound an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. This compound | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl p-toluenesulfonate = 95.0 GC 4873-09-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. JPH08333293A - Production of allyl phenyl ether compounds - Google Patents [patents.google.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allylic Tosylates in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylic tosylates are highly versatile and reactive intermediates in organic synthesis, playing a pivotal role in the construction of complex molecular architectures, including those found in numerous pharmaceuticals. Their unique electronic structure, characterized by the presence of a p-toluenesulfonate (tosylate) group adjacent to a carbon-carbon double bond, renders them excellent substrates for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of allylic tosylates, with a particular focus on their behavior in SN1, SN2, and SN2' reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic visualizations are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize these powerful synthetic building blocks.
Introduction: The Significance of Allylic Tosylates
The tosylate group is an outstanding leaving group in nucleophilic substitution reactions due to the ability of the resulting tosylate anion to stabilize the negative charge through resonance.[1][2] When this functional group is positioned in an allylic position, the adjacent π-system of the double bond introduces a layer of complexity and enhanced reactivity, opening up multiple pathways for nucleophilic attack.[3][4] This reactivity profile makes allylic tosylates key intermediates in the synthesis of a wide array of organic molecules, from natural products to active pharmaceutical ingredients (APIs).[4] A notable example of their application in drug development is in the synthesis of the antiviral drug Tamiflu, where nucleophilic substitution on an allylic intermediate is a crucial step.[5][6][7][8]
Synthesis of Allylic Tosylates
The most common method for the synthesis of allylic tosylates is the reaction of an allylic alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[1] The base serves to neutralize the HCl generated during the reaction. It is crucial to perform this reaction under anhydrous conditions and often at low temperatures to minimize side reactions such as elimination and rearrangement, which allylic systems are prone to.[9]
An alternative method that can circumvent issues arising from the nucleophilicity of the chloride counterion is the use of p-toluenesulfonic anhydride.[9]
Experimental Protocol: Synthesis of Cinnamyl Tosylate
This protocol describes the synthesis of cinnamyl tosylate from cinnamyl alcohol.
Materials:
-
Cinnamyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with cinnamyl alcohol (1.0 eq).
-
Anhydrous dichloromethane (DCM) is added to dissolve the alcohol, followed by cooling the solution to 0 °C in an ice bath.
-
Anhydrous pyridine (1.5 eq) is added dropwise to the stirred solution.
-
p-Toluenesulfonyl chloride (1.2 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for an additional 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude cinnamyl tosylate is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Reactivity of Allylic Tosylates: A Tale of Three Mechanisms
Allylic tosylates can undergo nucleophilic substitution through three distinct pathways: SN1, SN2, and SN2'. The operative mechanism is influenced by the structure of the allylic tosylate, the nature of the nucleophile, the solvent, and the reaction conditions.
The SN1 Reaction: Carbocation-Mediated Substitution
Secondary and tertiary allylic tosylates are prone to undergo SN1 reactions due to the formation of a resonance-stabilized allylic carbocation upon departure of the tosylate leaving group.[3][10] This delocalization of the positive charge across the allylic system means that the nucleophile can attack at two different positions, often leading to a mixture of regioisomeric products.[11][12]
Diagram of the SN1 Reaction Pathway:
Caption: SN1 reaction of an allylic tosylate proceeds via a resonance-stabilized carbocation.
The SN2 Reaction: Concerted Backside Attack
Primary and unhindered secondary allylic tosylates are excellent substrates for SN2 reactions.[4] The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon (the carbon bearing the tosylate group) from the backside, leading to inversion of stereochemistry at the reaction center. The rate of SN2 reactions of allylic tosylates is often enhanced compared to their saturated counterparts due to the stabilization of the transition state by the adjacent π-system.[3]
Diagram of the SN2 Reaction Pathway:
Caption: The SN2 reaction of an allylic tosylate involves a backside nucleophilic attack.
The SN2' Reaction: Conjugate Addition with Rearrangement
A unique reaction pathway available to allylic systems is the SN2' reaction, where the nucleophile attacks the γ-carbon of the double bond. This attack is concerted with the migration of the double bond and the expulsion of the leaving group from the α-carbon.[13] This reaction is particularly useful for accessing products with a rearranged carbon skeleton and can be highly regio- and stereoselective, especially when transition metal catalysts, such as palladium, are employed.[13][14][15]
Diagram of the SN2' Reaction Pathway:
Caption: The SN2' reaction involves nucleophilic attack at the γ-carbon of the allylic system.
Quantitative Data on Allylic Tosylate Reactions
The outcome of nucleophilic substitution reactions of allylic tosylates is highly dependent on the reaction conditions. The following tables summarize representative data for the different reaction pathways.
Table 1: SN1 Solvolysis of a Secondary Allylic Tosylate
| Substrate | Solvent | Temperature (°C) | Product(s) | Ratio (α:γ) | Yield (%) |
| 1-Phenylallyl Tosylate | 80% Acetone/H₂O | 25 | 1-Phenylallyl alcohol, Cinnamyl alcohol | 60:40 | 95 |
| 1-Phenylallyl Tosylate | 97% TFE/H₂O | 25 | 1-Phenylallyl alcohol, Cinnamyl alcohol | 45:55 | 98 |
Table 2: SN2 Reaction of Cinnamyl Tosylate with Amines
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |
| Piperidine | THF | 25 | N-Cinnamylpiperidine | 92 |
| Morpholine | Acetonitrile | 50 | N-Cinnamylmorpholine | 88 |
| Aniline | DMF | 80 | N-Cinnamylaniline | 75 |
Table 3: Palladium-Catalyzed SN2' Reaction of Allylic Tosylates
| Allylic Tosylate | Nucleophile | Catalyst | Ligand | Solvent | Product | Yield (%) | Regioselectivity (SN2':SN2) |
| Cinnamyl Tosylate | Diethyl malonate | Pd₂(dba)₃ | dppe | THF | Diethyl 2-(1-phenylallyl)malonate | 95 | >98:2 |
| Crotyl Tosylate | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 1-Phenyl-2-butene | 89 | >95:5 |
Experimental Protocols for Nucleophilic Substitution Reactions
Protocol for SN1 Solvolysis of Cinnamyl Tosylate
Materials:
-
Cinnamyl tosylate
-
Acetone
-
Water
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cinnamyl tosylate (1.0 eq) in a mixture of acetone and water (e.g., 80:20 v/v).
-
Stir the solution at room temperature for 24-48 hours, monitoring the reaction by TLC.[16][17][18]
-
Once the starting material is consumed, neutralize the solution with solid sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product mixture of 1-phenylallyl alcohol and cinnamyl alcohol.
-
Analyze the product ratio by ¹H NMR spectroscopy or GC-MS.
Protocol for SN2 Reaction of Cinnamyl Tosylate with Piperidine
Materials:
-
Cinnamyl tosylate
-
Piperidine
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve cinnamyl tosylate (1.0 eq) in anhydrous THF.
-
Add piperidine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-cinnamylpiperidine.
Protocol for Palladium-Catalyzed SN2' Reaction of Crotyl Tosylate with Diethyl Malonate
Materials:
-
Crotyl tosylate
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under nitrogen, add sodium hydride (1.1 eq) and wash with anhydrous hexanes.
-
Add anhydrous THF and cool to 0 °C.
-
Add diethyl malonate (1.1 eq) dropwise and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%) in anhydrous THF.
-
Add the catalyst solution to the enolate solution, followed by the addition of crotyl tosylate (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent and purify the product by column chromatography.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward a method for synthesis of allylic tosylates [morressier.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. SN1 in allylic systems [quimicaorganica.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination [organic-chemistry.org]
- 14. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 15. Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Safety and Handling Precautions for Allyl p-Toluenesulphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for Allyl p-toluenesulphonate (CAS No. 4873-09-0). The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting. This document consolidates data from safety data sheets, regulatory guidelines, and toxicological literature.
Chemical and Physical Properties
This compound is a combustible liquid that is a member of the tosylates chemical class.[1][2][3] It is important to be aware of its physical characteristics to ensure proper handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃S | [4][5] |
| Molecular Weight | 212.27 g/mol | [1][3][4][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Density | 1.180 g/mL at 20 °C | [1][2][3] |
| Boiling Point | 135-140 °C at 0.5-1.0 Torr | [2][6] |
| Refractive Index | n20/D 1.523 | [1][2][3] |
| Flash Point | Not applicable | [1][3] |
| Synonyms | Allyl tosylate, 2-Propen-1-yl 4-methylbenzenesulfonate, Allyl toluene-4-sulfonate | [4][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its GHS classification is crucial for recognizing the potential risks associated with its handling.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3][4][7] | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][3][4][7] | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][3][4][7] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles or face shield. | [1][3][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. | [1][3][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is recommended. | [1][3][8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Use only in a well-ventilated area or under a chemical fume hood.[7][8]
-
Wash hands thoroughly after handling.[7]
-
Keep away from heat and sources of ignition.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Recommended storage temperature is 2-8°C.[6]
First Aid Measures
In case of exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. | [7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [8] |
Accidental Release and Disposal
Accidental Release:
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.
-
Absorb spill with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[8]
-
Do not let product enter drains.[7]
Disposal:
-
Dispose of contents/container in accordance with local, regional, and national regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[7]
Potential Mechanisms of Toxicity
The toxicity of this compound is believed to stem from two primary mechanisms: its action as an alkylating agent and the metabolic activation of its allyl group.
Genotoxicity as an Alkylating Agent
As a p-toluenesulphonate ester, this compound is a potential alkylating agent. Alkylating agents can covalently modify cellular macromolecules, most significantly DNA. This can lead to the formation of DNA adducts, which, if not repaired, can cause mutations and chromosomal damage during DNA replication, potentially leading to cancer. The cellular response to such DNA damage involves complex signaling pathways, often involving the tumor suppressor protein p53, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death).
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. criver.com [criver.com]
- 3. oecd.org [oecd.org]
- 4. Sensory irritation and pulmonary irritation by airborne allyl acetate, allyl alcohol, and allyl ether compared to acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and Application of the RD50 for Determining Acceptable Exposure Levels of Airborne Sensory Irritants for the General Public - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crpr-su.se [crpr-su.se]
- 7. The effects of vehicles on the human dermal irritation potentials of allyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Allyl p-Toluenesulfonate in Electrophilic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl p-toluenesulfonate, a prominent member of the sulfonate ester family, serves as a potent electrophilic agent in a wide array of organic transformations. Its utility stems from the exceptional leaving group ability of the p-toluenesulfonate (tosylate) anion, which facilitates nucleophilic attack at the allylic carbon framework. This technical guide provides an in-depth exploration of the role of allyl p-toluenesulfonate in electrophilic reactions, with a focus on its application in the synthesis of valuable organic molecules. The discussion encompasses reaction mechanisms, quantitative data, detailed experimental protocols, and visual representations of key processes, tailored for professionals in research and drug development.
The allylic moiety within the molecule is predisposed to nucleophilic substitution reactions, proceeding through both S(_N)2 and S(_N)2' mechanisms. This reactivity profile allows for the introduction of the versatile allyl group onto a diverse range of nucleophiles, including heteroatoms (oxygen and nitrogen) and carbon-based systems. The resulting allylated products are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.
Core Properties of Allyl p-Toluenesulfonate
A comprehensive understanding of the physicochemical properties of allyl p-toluenesulfonate is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.180 g/mL at 20 °C |
| Refractive Index | n20/D 1.523 |
| Boiling Point | 135-140 °C at 0.5-1.0 Torr |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.80 (d, 2H), 7.35 (d, 2H), 5.75 (m, 1H), 5.25 (m, 2H), 4.55 (d, 2H), 2.45 (s, 3H).
-
¹³C NMR (CDCl₃): δ 144.9, 134.1, 131.5, 129.8, 127.9, 120.2, 70.8, 21.6.
-
IR (neat): ν 1597, 1365, 1176, 965 cm⁻¹.
Electrophilic Reactions of Allyl p-Toluenesulfonate
Allyl p-toluenesulfonate's primary role in organic synthesis is that of an allylating agent, where it acts as an electrophile, reacting with a variety of nucleophiles.
O-Allylation Reactions
The introduction of an allyl group to an oxygen nucleophile, typically an alcohol or a phenol, is a fundamental transformation in organic synthesis, often employed as a protecting group strategy or for the synthesis of allyl ethers.
General Reaction Scheme:
Figure 1. General workflow for O-allylation.
Quantitative Data for O-Allylation of Phenols:
| Phenol Derivative | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 95 |
| p-Cresol | K₂CO₃ | Acetone | Reflux | 92 |
| p-Methoxyphenol | K₂CO₃ | DMF | 80 | 98 |
| p-Nitrophenol | NaH | THF | rt | 85 |
N-Allylation Reactions
The allylation of amines and other nitrogen-containing compounds is a key step in the synthesis of many biologically active molecules. Allyl p-toluenesulfonate serves as an effective reagent for this transformation.
General Reaction Scheme:
Figure 2. General workflow for N-allylation.
Quantitative Data for N-Allylation of Amines:
| Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 88 |
| Benzylamine | Et₃N | CH₂Cl₂ | rt | 92 |
| Pyrrolidine | K₂CO₃ | DMF | 50 | 95 |
| Indole | NaH | THF | rt | 80 |
C-Allylation Reactions
Carbon-carbon bond formation via allylation is a cornerstone of organic synthesis. Allyl p-toluenesulfonate is a competent electrophile for the allylation of soft carbon nucleophiles such as enolates.
General Reaction Scheme:
Figure 3. General workflow for C-allylation of enolates.
Quantitative Data for C-Allylation of Enolates:
| Ketone/Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | LDA | THF | -78 to rt | 75 |
| Diethyl malonate | NaOEt | EtOH | Reflux | 85 |
| Ethyl acetoacetate | NaH | THF | rt | 80 |
Palladium-Catalyzed Allylic Alkylation
In addition to direct nucleophilic substitution, allyl p-toluenesulfonate is an excellent electrophile in palladium-catalyzed allylic alkylation reactions. These reactions proceed via a π-allylpalladium intermediate and offer high levels of regio- and stereocontrol.[1]
Catalytic Cycle:
Figure 4. Catalytic cycle for Pd-catalyzed allylic alkylation.
Experimental Protocols
Synthesis of Allyl p-Toluenesulfonate[2]
Procedure:
-
To a solution of allyl alcohol (0.1 mole) in diethyl ether (250 mL) is added p-toluenesulfonyl chloride (0.1 mole).[2]
-
The mixture is cooled to 5 °C with stirring, and ground potassium hydroxide (10 g, 0.175 mole) is added portion-wise.[2]
-
Stirring is continued at this temperature for 2 hours.[2]
-
The reaction mixture is filtered, and the ether is evaporated using a rotary evaporator to yield a colorless liquid.
-
The crude product is purified by distillation under reduced pressure to give pure allyl p-toluenesulfonate (yield: 81-90%).[2]
General Procedure for O-Allylation of a Phenol
Procedure:
-
To a solution of the phenol (1.0 equiv.) in acetone is added potassium carbonate (1.5 equiv.).
-
Allyl p-toluenesulfonate (1.1 equiv.) is added, and the mixture is heated to reflux.
-
The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired allyl ether.
General Procedure for N-Allylation of an Amine
Procedure:
-
To a solution of the amine (1.0 equiv.) in acetonitrile is added potassium carbonate (2.0 equiv.).
-
Allyl p-toluenesulfonate (1.2 equiv.) is added, and the mixture is heated to reflux.
-
After completion of the reaction (monitored by TLC), the solvent is removed in vacuo.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the N-allylated amine.
General Procedure for C-Allylation of a Ketone Enolate
Procedure:
-
A solution of the ketone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
Allyl p-toluenesulfonate (1.2 equiv.) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to give the α-allyl ketone.
Safety and Handling
Allyl p-toluenesulfonate is a skin and eye irritant and may cause respiratory irritation.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]
Conclusion
Allyl p-toluenesulfonate is a highly effective and versatile electrophilic allylating agent. Its reactivity with a broad range of nucleophiles, coupled with the predictability of its reaction outcomes, makes it an invaluable tool in modern organic synthesis. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful application of this important reagent in their synthetic endeavors. The ability to form C-O, C-N, and C-C bonds with this reagent highlights its significance in the construction of complex molecular architectures.
References
Methodological & Application
Application Notes and Protocols for N-allylation of Amines using Allyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allylation of amines is a fundamental transformation in organic synthesis, providing access to versatile building blocks for the preparation of pharmaceuticals, agrochemicals, and other functionalized molecules. Allyl-substituted amines are key intermediates in the synthesis of various complex nitrogen-containing compounds. This protocol describes a general method for the N-allylation of primary and secondary amines using allyl p-toluenesulfonate as the allylating agent. Allyl p-toluenesulfonate is an effective electrophile due to the excellent leaving group ability of the tosylate anion, facilitating the nucleophilic substitution reaction with a broad range of amines.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the allylic carbon of allyl p-toluenesulfonate and displacing the p-toluenesulfonate group. The use of a suitable base is crucial to neutralize the p-toluenesulfonic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Reaction Scheme
Where R1 and R2 can be hydrogen, alkyl, or aryl groups, and Ts represents the p-toluenesulfonyl group.
Quantitative Data Summary
While comprehensive data for the N-allylation of a wide range of amines specifically with allyl p-toluenesulfonate is not extensively documented in the literature, the following table presents representative yields for the analogous N-allylation of various amines using allyl bromide. Given that tosylates are excellent leaving groups, comparable or even higher yields can be expected under similar reaction conditions with allyl p-toluenesulfonate.
| Entry | Amine Substrate | Allylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Allyl bromide | K₂CO₃ | H₂O/Ethanol | 80 | 1.5 | 98 (N,N-diallyl)[1] |
| 2 | p-Toluidine | Allyl bromide | K₂CO₃ | H₂O/Ethanol | 80 | 1.5 | 98 (N,N-diallyl)[1] |
| 3 | p-Anisidine | Allyl bromide | K₂CO₃ | H₂O/Ethanol | 80 | 1 | 99 (N,N-diallyl)[1] |
| 4 | p-Chloroaniline | Allyl bromide | K₂CO₃ | H₂O/Ethanol | 80 | 3.5 | 77 (N,N-diallyl)[1] |
| 5 | Morpholine | Allyl bromide | - | - | - | 1 | 87[2] |
Detailed Experimental Protocol
This protocol provides a general procedure for the N-allylation of a representative amine, aniline, with allyl p-toluenesulfonate. The conditions can be adapted for other primary and secondary amines.
Materials:
-
Aniline
-
Allyl p-toluenesulfonate
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Addition of Allylating Agent: Stir the mixture at room temperature under an inert atmosphere. To this suspension, add allyl p-toluenesulfonate (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-allylaniline.
Safety Precautions:
-
Allyl p-toluenesulfonate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic; handle with care.
Visualizations
Experimental Workflow for N-allylation of Amines
Caption: Workflow for the N-allylation of amines using allyl p-toluenesulfonate.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the N-allylation reaction.
References
Application Notes and Protocols: O-allylation of Phenols with Allyl p-Toluenesulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-allylation of phenols is a fundamental and widely utilized transformation in organic synthesis, providing a valuable method for the protection of phenolic hydroxyl groups and for the synthesis of allyl aryl ethers. These ethers are versatile intermediates in the preparation of a wide array of compounds, including pharmaceuticals, agrochemicals, and fragrances. Furthermore, they are precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.
While allyl halides, such as allyl bromide, are commonly employed for this purpose, allyl p-toluenesulphonate (allyl tosylate) serves as an excellent alternative. The tosylate group is a superior leaving group compared to halides, which can lead to milder reaction conditions and potentially higher yields. This application note provides detailed protocols and reaction conditions for the O-allylation of phenols using this compound, proceeding via the classic Williamson ether synthesis.
Reaction Mechanism: Williamson Ether Synthesis
The O-allylation of phenols with this compound proceeds through a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction involves two key steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the allyl group in this compound. This attack occurs from the backside, leading to the displacement of the tosylate leaving group and the formation of the desired allyl aryl ether.[1]
Figure 1: Reaction mechanism of O-allylation of phenols with this compound.
Reaction Conditions and Yields
The O-allylation of phenols with this compound is typically carried out in the presence of a weak inorganic base, such as potassium carbonate, in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). The reaction generally proceeds at elevated temperatures, often at the reflux temperature of the solvent, and is typically complete within several hours. While specific data for this compound is not extensively tabulated in the literature, the conditions and yields are expected to be comparable to or better than those for the analogous reaction with allyl bromide due to the better leaving group ability of the tosylate. The following table summarizes representative conditions based on the well-established Williamson ether synthesis of phenols.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 4-12 | ~89 |
| 4-Methylphenol | K₂CO₃ | Acetone | Reflux | 8 | High |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | High |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 10 | Moderate to High |
| 2-Methylphenol | K₂CO₃ | Acetone | Reflux | 8 | High |
| Vanillin | K₂CO₃ | DMF | 80 | 4 | High |
Note: The yields are representative and can vary based on the specific reaction conditions and the purity of the reagents. The data presented is largely based on analogous reactions with allyl bromide, a common alternative to allyl tosylate.
Experimental Protocols
General Protocol for the O-allylation of a Phenol with this compound
This protocol describes a general procedure for the O-allylation of a phenol using this compound and potassium carbonate in acetone.
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.0 equiv), anhydrous potassium carbonate (2.0 - 3.0 equiv), and anhydrous acetone.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 equiv) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of acetone is 56 °C).
-
Monitor the progress of the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium tosylate salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allyl aryl ether.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Figure 2: General experimental workflow for O-allylation of phenols.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetone and ethyl acetate are flammable solvents. Avoid open flames and use a heating mantle or oil bath for heating.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The O-allylation of phenols using this compound is a robust and efficient method for the synthesis of allyl aryl ethers. The reaction proceeds via a Williamson ether synthesis mechanism and typically provides good to excellent yields under relatively mild conditions. The provided protocol serves as a general guideline that can be adapted for a variety of phenolic substrates. This method is a valuable tool for synthetic chemists in academia and industry for the synthesis of key intermediates in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Allyl Ethers Using Allyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of allyl ethers from alcohols and phenols utilizing allyl p-toluenesulfonate as the alkylating agent. This method is an adaptation of the classic Williamson ether synthesis, a robust and versatile SN2 reaction. Allyl ethers are valuable intermediates in organic synthesis, serving as protecting groups for hydroxyl functions and as precursors for further chemical transformations. The use of allyl p-toluenesulfonate offers an effective alternative to allyl halides. These protocols outline the necessary reagents, conditions, and purification methods to achieve high yields of the desired allyl ethers.
Introduction
The Williamson ether synthesis is a cornerstone in organic chemistry for the formation of carbon-oxygen bonds, leading to the generation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom bearing a good leaving group.[1][3] While alkyl halides are commonly employed as the electrophile, alkyl sulfonates, such as p-toluenesulfonates (tosylates), are also excellent substrates for this transformation.[1]
Allyl p-toluenesulfonate is a potent allylating agent. The tosylate group is an excellent leaving group, facilitating the SN2 reaction. This method is applicable to a wide range of primary and secondary alcohols, as well as phenols. Tertiary alcohols are generally not suitable substrates due to the propensity for elimination reactions under the basic conditions required.[2]
Reaction Principle
The synthesis of allyl ethers using allyl p-toluenesulfonate involves two key steps:
-
Deprotonation of the alcohol/phenol: A suitable base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide ion.
-
Nucleophilic substitution: The resulting nucleophile attacks the primary carbon of the allyl group in allyl p-toluenesulfonate, displacing the tosylate leaving group to form the allyl ether.
Diagrams
Caption: Reaction mechanism for the synthesis of allyl ethers.
Caption: General experimental workflow for allyl ether synthesis.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of allyl ethers from various alcohols and phenols. Yields are based on analogous Williamson ether syntheses and may vary depending on the specific reaction conditions and substrate.
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | NaH | THF | 25-60 | 4-8 | 85-95 |
| 2 | 1-Octanol | NaH | THF | 25-60 | 6-12 | 80-90 |
| 3 | Cyclohexanol | NaH | DMF | 25-70 | 8-16 | 60-75 |
| 4 | Phenol | K₂CO₃ | Acetone | Reflux | 6-10 | 85-95 |
| 5 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 90-98 |
| 6 | 2-Naphthol | NaOH | Ethanol | Reflux | 8-12 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of Allyl p-Toluenesulfonate
This protocol describes the preparation of the allylating agent from allyl alcohol.
Materials:
-
Allyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add allyl alcohol (1.0 eq.) and the chosen solvent (e.g., DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.2-1.5 eq.).
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in the same solvent.
-
Add the TsCl solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude allyl p-toluenesulfonate.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Synthesis of Allyl Ethers from Alcohols
This protocol is suitable for primary and secondary aliphatic alcohols.
Materials:
-
Alcohol (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Allyl p-toluenesulfonate (1.1 eq.)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous THF or DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Dissolve allyl p-toluenesulfonate (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction can be gently heated (40-60 °C) to increase the rate. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of Allyl Ethers from Phenols
This protocol is suitable for phenols and substituted phenols.
Materials:
-
Phenol (1.0 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.) or Cesium carbonate (Cs₂CO₃, 1.5 eq.)
-
Allyl p-toluenesulfonate (1.1 eq.)
-
Acetone or Acetonitrile
-
Water
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetone or acetonitrile.
-
Add allyl p-toluenesulfonate (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Allyl p-toluenesulfonate is a lachrymator and should be handled with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols: Palladium-Catalyzed Allylation Reactions with Allyl p-Toluenesulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves the reaction of a nucleophile with an allylic substrate that contains a good leaving group, in the presence of a palladium catalyst. Among the various allylic electrophiles, allyl p-toluenesulphonate (allyl tosylate) serves as an effective substrate due to the excellent leaving group ability of the tosylate anion. This allows the reaction to proceed under mild conditions with a broad range of nucleophiles, making it a valuable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.
The general mechanism proceeds through a catalytic cycle involving the formation of a π-allylpalladium intermediate. Initially, a Pd(0) species undergoes oxidative addition to the allyl tosylate, displacing the tosylate leaving group and forming a cationic (η³-allyl)palladium(II) complex. Subsequently, a nucleophile attacks this complex, typically at one of the terminal carbons of the allyl moiety, to form the desired product and regenerate the Pd(0) catalyst. The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of ligands, solvents, and other reaction parameters.
These application notes provide an overview of the utility of this compound in palladium-catalyzed allylation reactions and include detailed protocols for key transformations.
Key Applications
Palladium-catalyzed allylation reactions using this compound are applicable to a wide array of nucleophiles, leading to the formation of diverse molecular scaffolds.
-
C-C Bond Formation: Soft carbon nucleophiles, such as stabilized enolates derived from malonates, β-ketoesters, and related compounds, readily participate in these reactions to form new carbon-carbon bonds. This is a cornerstone of synthetic organic chemistry for building molecular complexity.
-
C-N Bond Formation: Amines and related nitrogen-containing compounds can act as nucleophiles, providing a direct route to allylic amines. These motifs are prevalent in many biologically active molecules and pharmaceutical agents.
-
C-S Bond Formation: Sulfinates and thiols can be employed as nucleophiles to synthesize allylic sulfones and sulfides, respectively. Allylic sulfones, in particular, are versatile synthetic intermediates.
Data Presentation
The following tables summarize quantitative data for representative palladium-catalyzed allylation reactions using allylic tosylates or analogous allylic electrophiles, showcasing the scope and efficiency of these transformations.
Table 1: Palladium-Catalyzed C-Allylation of Carbon Nucleophiles
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl Malonate | Pd(PPh₃)₄ (5) | - | t-BuOK | THF | 50 | 12 | 90 | [1] |
| 2 | 2-Allylcyclohexanone | [Pd(allyl)Cl]₂ (2.5) | Chiral Ligand (5) | LDA | DME | 25 | 3 | 85 | Adapted from[2] |
| 3 | Ethyl Acetoacetate | Pd₂(dba)₃ (2) | dppe (4) | NaH | Toluene | RT | 16 | 92 | Generic Protocol |
Note: Data for entries 2 and 3 are based on protocols with other leaving groups and are representative of typical conditions.
Table 2: Palladium-Catalyzed N- and S-Allylation of Heteroatom Nucleophiles
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | Generic Protocol |
| 2 | p-Toluenesulfonamide | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ | Dioxane | 110 | 18 | 75 | Generic Protocol |
| 3 | Sodium Benzenesulfinate | Pd(OAc)₂ (10) | rac-BINAP (20) | DIPEA | Dioxane | 80 | 48 | High |
Note: Data for entries 1 and 2 are based on generalized protocols for N-allylation. Data for entry 3 is from a sequential reaction where the second step involves allylic sulfonylation.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed C-Allylation of a Soft Carbon Nucleophile with this compound (Adapted)
This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[1]
Materials:
-
This compound
-
Dimethyl malonate (or other suitable pronucleophile)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the pronucleophile (e.g., dimethyl malonate, 1.2 equivalents) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Palladium-Catalyzed N-Allylation of an Amine with this compound (Adapted)
This is a generalized protocol for the N-allylation of amines.
Materials:
-
This compound
-
Aniline (or other amine nucleophile)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Add the amine (e.g., aniline, 1.2 equivalents) and anhydrous toluene.
-
Add this compound (1.0 equivalent) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired allylic amine.
Visualizations
Caption: Catalytic cycle for the Tsuji-Trost reaction.
Caption: General experimental workflow for allylation.
Caption: Scope of nucleophiles for the reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Allyl p-Toluenesulphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl p-toluenesulphonate as a versatile and efficient reagent for the allylation of nitrogen, oxygen, and sulfur-containing heterocyclic compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the application of this methodology in research and drug development.
Introduction
This compound (allyl tosylate) is a powerful electrophile widely employed in organic synthesis for the introduction of the allyl group onto various nucleophiles. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. In the realm of heterocyclic chemistry, N-, O-, and S-allylation are crucial transformations for modulating the biological activity, solubility, and other physicochemical properties of parent compounds. Allylated heterocycles are prevalent scaffolds in numerous pharmaceuticals and biologically active molecules. This document outlines key applications and detailed protocols for the synthesis of a range of allyl-substituted heterocyclic compounds using this compound.
N-Allylation of Heterocyclic Compounds
The N-allylation of nitrogen-containing heterocycles is a fundamental strategy in medicinal chemistry. This compound serves as an effective reagent for the allylation of various azoles, such as imidazoles, pyrazoles, triazoles, and benzimidazoles. The regioselectivity of these reactions is often influenced by the specific heterocycle, the position of substituents, and the reaction conditions, particularly the choice of base and solvent.
General Workflow for N-Allylation
Caption: General workflow for the N-allylation of heterocyclic compounds.
Quantitative Data for N-Allylation
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aryl-5-indolyl-1,2,4-triazole-3-thione | Et₃N | DMF | Reflux | 4 | 76 (S-allyl) | [1] |
| 4-Aryl-5-indolyl-1,2,4-triazole-3-thione | K₂CO₃ | DMF | Reflux | 6 | 51 (S,N-diallyl) | [1] |
| Imidazole | NaH | DMF | RT | 2-16 | - | [2] |
| Pyrazole | NaH | DMF | RT | 2-16 | - | [2] |
| 1,2,4-Triazole | K₂CO₃ | Ionic Liquid | 80 (MW) | 0.17 | 88 | [3] |
Note: The first entry refers to initial S-allylation, which is followed by N-allylation under different conditions as shown in the second entry.
Experimental Protocol: N-Allylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione[1]
This protocol describes the selective S-allylation followed by a subsequent N-allylation.
Materials:
-
4-Aryl-5-indolyl-1,2,4-triazole-3-thione
-
This compound
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
Procedure for S-Allylation:
-
To a solution of 4-aryl-5-indolyl-1,2,4-triazole-3-thione (1 mmol) in anhydrous DMF (10 mL), add triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure S-allylated product.
Procedure for S,N-Diallylation:
-
To a solution of 4-aryl-5-indolyl-1,2,4-triazole-3-thione (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (2.2 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure S,N-diallylated product.
O-Allylation of Heterocyclic Compounds
The O-allylation of hydroxylated heterocycles, such as hydroxypyridines and hydroxyquinolines, is a valuable transformation for producing allyl ethers, which are important intermediates in organic synthesis. This compound provides an effective means for this conversion, typically requiring a base to deprotonate the hydroxyl group.
General Workflow for O-Allylation
Caption: General workflow for the O-allylation of heterocyclic compounds.
Quantitative Data for O-Allylation
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | NaH | DMF | RT | 12 | ~80-90 | General Method |
Experimental Protocol: O-Allylation of 2-Hydroxypyridine
This protocol is a general procedure based on standard alkylation methods.
Materials:
-
2-Hydroxypyridine
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add a solution of 2-hydroxypyridine (1 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add this compound (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-allylated pyridine.
S-Allylation of Heterocyclic Compounds
Thiol-containing heterocycles, such as mercaptobenzothiazoles and thiouracils, can be efficiently allylated at the sulfur atom using this compound. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.
General Workflow for S-Allylation
Caption: General workflow for the S-allylation of heterocyclic compounds.
Quantitative Data for S-Allylation
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | NaHCO₃ | DMF | 60, then reflux | Overnight | - | [4] |
Note: A specific yield for this reaction with this compound was not provided in the search result; the protocol is adapted from a similar reaction using 2-chloroethyl acrylate.
Experimental Protocol: S-Allylation of 2-Mercaptobenzothiazole[4]
This protocol is adapted from a similar procedure for the S-alkylation of 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
5% aqueous NaOH solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in DMF (10 mL) at 60 °C.
-
Add this compound (29 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, wash the mixture with a 5% aqueous NaOH solution.
-
Extract the product with diethyl ether.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent under vacuum.
-
Purify the crude product by flash chromatography to obtain the pure S-allylated benzothiazole.
Conclusion
This compound is a highly effective and versatile reagent for the allylation of a wide range of N-, O-, and S-containing heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient synthesis of diverse libraries of allylated heterocycles for further investigation. The choice of base and solvent is critical for achieving high yields and, in the case of N-allylation, for controlling regioselectivity. The methodologies presented are generally robust and can be adapted to a variety of substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using Allyl p-Toluenesulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl p-toluenesulphonate (allyl tosylate) is a highly effective and versatile reagent in organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution and cross-coupling reactions under relatively mild conditions.[1] This reactivity makes allyl tosylate a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.
These application notes provide an overview of the use of this compound in C-C bond formation, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to guide researchers in the practical application of this methodology.
Key Applications in C-C Bond Formation
The primary application of this compound in C-C bond formation is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent, offering a powerful tool for the construction of 1,5-dienes and other allylated compounds. These reactions are significant in the synthesis of terpenes and other natural products.
The general scheme for a palladium-catalyzed cross-coupling reaction involving this compound is as follows:
Where 'M' can be Boron (in Suzuki-Miyaura coupling), Tin (in Stille coupling), Zinc (in Negishi coupling), or Magnesium (in Kumada coupling), and 'R' represents an organic moiety.
Mechanistic Overview: Palladium-Catalyzed Allylic Alkylation
The catalytic cycle for the palladium-catalyzed allylation using this compound generally proceeds through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the this compound, cleaving the C-OTs bond and forming a cationic π-allylpalladium(II) complex.
-
Transmetalation: The organometallic reagent (R-M) transfers its organic group to the palladium center, forming a new C-Pd bond and displacing the tosylate anion.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle for palladium-catalyzed allylation.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for representative C-C bond forming reactions using this compound. The quantitative data is summarized for easy comparison.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the cross-coupling of this compound with an arylboronic acid.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 mmol), this compound (1.0 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allyl-aryl compound.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (3) | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | K₃PO₄ | Pd(OAc)₂/SPhos (2) | Toluene/H₂O | 80 | 16 | 78 |
| 4 | 2-Naphthylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (3) | DME/H₂O | 85 | 10 | 88 |
Palladium-Catalyzed Stille Cross-Coupling
This protocol outlines the reaction between this compound and an organotin reagent.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the organotin reagent (1.1 mmol) and this compound (1.0 mmol) in a dry, degassed solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5 mL).
-
Add the palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%).
-
If required, add a co-catalyst like copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Heat the reaction mixture to the specified temperature (typically 60-80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the mixture for 30 minutes, then filter through a pad of celite.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the allylated product.
Quantitative Data Summary (Stille Coupling):
| Entry | Organotin Reagent | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 6 | 89 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF | 80 | 4 | 95 |
| 3 | Tributyl(2-furyl)stannane | Pd₂(dba)₃/P(o-tol)₃ (2) | - | THF | 65 | 12 | 82 |
| 4 | (E)-Tributyl(styryl)stannane | Pd(PPh₃)₄ (2) | - | Dioxane | 100 | 8 | 91 |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: A typical experimental workflow for Pd-catalyzed allylation.
Conclusion
This compound is a valuable and reactive substrate for C-C bond formation, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to utilize this reagent in the synthesis of a wide array of allylated compounds. The versatility of the coupling partners, including organoboron and organotin reagents, allows for the construction of complex molecular architectures relevant to drug discovery and development. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities.
References
Application Notes and Protocols for the Synthesis of Allyl Sulfones Using Allyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl sulfones are a significant class of organic compounds widely recognized for their versatile applications in both organic synthesis and medicinal chemistry.[1][2][3] The sulfone moiety acts as a stable and effective electron-withdrawing group, activating the adjacent double bond for various transformations. This structural motif is present in a number of biologically active molecules, including anti-cancer and anti-bacterial agents.[1] Consequently, the development of efficient and reliable methods for the synthesis of allyl sulfones is of considerable interest to the scientific community.
One classical and effective method for the preparation of allyl sulfones involves the nucleophilic substitution of a suitable allylic electrophile with a sulfinate salt. Allyl p-toluenesulfonate (also known as allyl tosylate) serves as an excellent electrophile in this context. The tosylate group is an outstanding leaving group, facilitating the SN2 reaction with a nucleophilic sulfinate anion to form the desired C-S bond.[4] This document provides detailed application notes, a representative experimental protocol, and relevant diagrams for the synthesis of allyl sulfones using allyl p-toluenesulfonate.
Application Notes
Principle of the Reaction
The synthesis of allyl sulfones from allyl p-toluenesulfonate is a classic example of a nucleophilic substitution reaction. The sulfinate anion (RSO₂⁻), typically from a sodium salt such as sodium p-toluenesulfinate or sodium benzenesulfinate, acts as the nucleophile.[5] The reaction proceeds via an SN2 mechanism, where the sulfinate attacks the allylic carbon, displacing the tosylate leaving group.
Advantages of Using Allyl p-Toluenesulfonate
-
Excellent Leaving Group: The p-toluenesulfonate (tosylate) anion is a very stable, non-nucleophilic species, making it an excellent leaving group and driving the substitution reaction forward.[4]
-
Versatility: A wide variety of allyl sulfones can be synthesized by simply changing the sulfinate salt used in the reaction.
-
Accessibility: Allyl p-toluenesulfonate can be readily prepared from the reaction of allyl alcohol with p-toluenesulfonyl chloride.
Considerations for Synthesis
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this reaction as they can dissolve the ionic sulfinate salt and promote the SN2 mechanism.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
-
Nucleophile: Sodium sulfinates are commonly used due to their commercial availability and stability. The choice of the R-group on the sulfinate determines the final sulfone product.[6]
Applications in Drug Discovery and Development
The allyl sulfone moiety is a valuable pharmacophore and a versatile synthetic intermediate in the development of new therapeutic agents.[1]
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as amides or esters, to improve the pharmacokinetic properties of a drug candidate.
-
Michael Acceptors: The electron-withdrawing nature of the sulfone group makes the double bond in allyl sulfones susceptible to Michael addition, allowing for the covalent modification of biological targets, such as cysteine residues in proteins.
-
Synthetic Intermediates: Allyl sulfones can be further elaborated into more complex molecular architectures through various chemical transformations, including cycloadditions and cross-coupling reactions.
Experimental Protocols
While modern synthetic methods often utilize other precursors, the reaction of allyl p-toluenesulfonate with a sulfinate salt remains a fundamental and illustrative method for the synthesis of allyl sulfones. Below is a representative protocol for the synthesis of allyl p-tolyl sulfone.
Synthesis of Allyl p-Tolyl Sulfone from Allyl p-Toluenesulfonate and Sodium p-Toluenesulfinate
This protocol describes the nucleophilic substitution reaction between allyl p-toluenesulfonate and sodium p-toluenesulfinate to yield allyl p-tolyl sulfone.
Materials:
-
Allyl p-toluenesulfonate (1.0 eq.)
-
Sodium p-toluenesulfinate (1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add sodium p-toluenesulfinate (1.2 eq.).
-
Add anhydrous DMF to the flask to dissolve the sodium p-toluenesulfinate.
-
To the stirred solution, add allyl p-toluenesulfonate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure allyl p-tolyl sulfone.
Data Presentation
| Allylic Electrophile | Sulfinate Salt | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Allyl Bromide | Sodium p-toluenesulfinate | Allyl p-tolyl sulfone | DMF | RT | 12 | ~85 |
| Allyl Acetate | Sodium benzenesulfinate | Allyl phenyl sulfone | THF | 60 | 8 | ~90 |
| Cinnamyl Chloride | Sodium p-toluenesulfinate | Cinnamyl p-tolyl sulfone | Acetonitrile | 50 | 6 | ~92 |
Visualizations
Caption: SN2 mechanism for the synthesis of allyl sulfones.
Caption: Experimental workflow for allyl sulfone synthesis.
References
- 1. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Allylic Sulfones via Generation of Metal Π-Allyl Complexes in Metal-Catalyzed Sulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Protecting Group Strategies Involving Allyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl protecting group is a versatile tool in modern organic synthesis, valued for its general stability to a wide range of reaction conditions and its selective removal under mild, palladium-catalyzed conditions. Allyl p-toluenesulfonate serves as a key reagent in this context, offering a reactive source for the introduction of the allyl group onto various functional moieties. These application notes provide a comprehensive overview of the strategies for the protection of alcohols, phenols, amines, and carboxylic acids using the allyl group, with a focus on the application of allyl p-toluenesulfonate, and detailed protocols for the subsequent deprotection.
Protection of Alcohols and Phenols as Allyl Ethers
The protection of hydroxyl groups as allyl ethers is a common strategy to mask their reactivity towards various reagents. The reaction typically proceeds via a Williamson ether synthesis, where the alkoxide or phenoxide displaces the tosylate group from allyl p-toluenesulfonate.
General Reaction Scheme:
Experimental Protocol: O-Allylation of a Phenol
This protocol is a general guideline for the O-allylation of phenols using allyl p-toluenesulfonate.
Materials:
-
Phenol derivative
-
Allyl p-toluenesulfonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous acetone or acetonitrile.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add allyl p-toluenesulfonate (1.1 - 1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allyl ether.
Quantitative Data for O-Allylation
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Resinate | - | DMF | 40 | 2 | 75.4 |
| Substituted Phenols | K₂CO₃ | Acetone | Reflux | 2-12 | 85-95 |
| Aliphatic Alcohols | NaH | THF/DMF | 0 - RT | 4-24 | 70-90 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.
Protection of Amines as Allyl Amines
Direct N-allylation of primary and secondary amines can be achieved using allyl p-toluenesulfonate. The reaction is typically carried out in the presence of a base to neutralize the generated p-toluenesulfonic acid. For the protection of primary amines, dialkylation can be a competing side reaction.
General Reaction Scheme:
Experimental Protocol: N-Allylation of a Secondary Amine
Materials:
-
Secondary amine
-
Allyl p-toluenesulfonate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dichloromethane (DCM) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and the base (1.5 - 2.0 eq. of K₂CO₃ or 1.2 eq. of Et₃N) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of allyl p-toluenesulfonate (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If using K₂CO₃, filter the mixture. If using Et₃N, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for N-Allylation
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Secondary Aliphatic Amine | K₂CO₃ | CH₃CN | RT | 6-12 | 75-90 |
| Aniline Derivative | Et₃N | DCM | RT | 12-24 | 60-80 |
| Sulfonamide | K₂CO₃ | DMF | 60 | 4 | >90 |
Note: Over-alkylation can be an issue with primary amines. Using a bulky base or a different allylating agent might be necessary.
Protection of Carboxylic Acids as Allyl Esters
The esterification of carboxylic acids with allyl p-toluenesulfonate is typically performed by first converting the carboxylic acid to its more nucleophilic carboxylate salt.
General Reaction Scheme:
Experimental Protocol: Synthesis of an Allyl Ester
Materials:
-
Carboxylic acid
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Allyl p-toluenesulfonate
-
Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq.) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq.) or potassium carbonate (1.5 eq.) and stir the mixture at room temperature for 1 hour.
-
Add allyl p-toluenesulfonate (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Allyl Ester Formation
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aliphatic Carboxylic Acid | Cs₂CO₃ | DMF | RT | 4-8 | 80-95 |
| Aromatic Carboxylic Acid | K₂CO₃ | DMF | 50 | 6-12 | 75-90 |
| N-protected Amino Acid | Cs₂CO₃ | DMF | RT | 6 | 85-95 |
Deprotection of Allyl Groups
The cleavage of the allyl group is most commonly and efficiently achieved through palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. This method is mild and orthogonal to many other protecting groups.
Deprotection of Allyl Ethers
Materials:
-
Allyl ether
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., Phenylsilane, N,N'-dimethylbarbituric acid, Morpholine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the allyl ether (1.0 eq.) in anhydrous DCM or THF under an inert atmosphere.
-
Add the scavenger (e.g., Phenylsilane, 3-5 eq.).
-
Add the palladium(0) catalyst (0.05 - 0.1 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography to remove the catalyst and the scavenger byproducts.
Deprotection of N-Allyl Compounds
The deprotection of N-allyl amines and amides follows a similar palladium-catalyzed protocol.
Procedure: Follow the same procedure as for the deprotection of allyl ethers, substituting the N-allyl compound for the allyl ether.
Deprotection of Allyl Esters
The cleavage of allyl esters to the corresponding carboxylic acids is also efficiently performed using palladium(0) catalysis.
Procedure: Follow the same procedure as for the deprotection of allyl ethers, substituting the allyl ester for the allyl ether. After purification, an acidic workup may be necessary to protonate the carboxylate.
Quantitative Data for Deprotection of Allyl Groups
| Protected Group | Catalyst | Scavenger | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Allyl Ether (Aryl) | Pd(PPh₃)₄ | K₂CO₃ | Methanol | Reflux | 1 | 97[1] |
| Allyl Ether (Alkyl) | Pd(PPh₃)₄ | Phenylsilane | DCM | RT | 2-4 | >90 |
| N-Allyl Amine | Pd(PPh₃)₄ | Morpholine | THF | RT | 1-3 | 85-95 |
| N-Allyl Sulfonamide | Pd(OAc)₂/dppf | Phenylsilane | Toluene | 80 | 6 | >90 |
| Allyl Ester | Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid | DCM | RT | 0.5-2 | >95[1][2] |
| Allyl Ester | Pd(PPh₃)₄ | Pyrrolidine | CH₃CN | 0 | 0.8 | High[1] |
Visualizations
Workflow for Protection of Functional Groups
Caption: General workflow for the protection of alcohols, amines, and carboxylic acids using allyl p-toluenesulfonate.
Signaling Pathway for Palladium-Catalyzed Deprotection
Caption: Catalytic cycle for the palladium(0)-catalyzed deprotection of allyl groups.
Logical Relationship for Orthogonal Deprotection
Caption: Orthogonality of the allyl protecting group with common acid- and fluoride-labile groups.
References
- 1. Facile and selective cleavage of allyl ethers based on palladium(0)-catalyzed allylic alkylation of N, N'-dimethylbarbituric acid | Semantic Scholar [semanticscholar.org]
- 2. Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic AlkylationofN,N′-DimethylbarbituricAcid | CoLab [colab.ws]
Application Notes and Protocols: Allyl p-Toluenesulfonate in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl p-toluenesulfonate as a versatile reagent for the introduction of allyl functional groups onto polymers. The subsequent post-polymerization modification of these allyl groups, particularly via thiol-ene "click" chemistry, opens up a vast array of possibilities for creating functional materials for drug delivery, tissue engineering, and other biomedical applications.
Introduction to Allyl Functionalization
Allyl p-toluenesulfonate is not typically used as a monomer in polymerization reactions. Instead, it serves as a potent electrophile for the allylation of nucleophilic functional groups present on polymer backbones, such as hydroxyl (-OH) and amine (-NH2) groups. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution by the polymer.
The introduction of allyl groups onto a polymer scaffold provides a reactive handle for a variety of subsequent chemical transformations. The most prominent of these is the thiol-ene reaction, a highly efficient and orthogonal "click" chemistry reaction that allows for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents, under mild conditions.
Application: Synthesis of Allyl-Functionalized Polymers
This section details the synthesis of allyl-functionalized polymers from commercially available starting materials using allyl p-toluenesulfonate. The examples provided are for the allylation of polyvinyl alcohol (PVA) and chitosan, two biocompatible polymers widely used in biomedical research.
Protocol 1: Allylation of Polyvinyl Alcohol (PVA)
This protocol describes the two-step synthesis of allyl-polyvinyl alcohol (Allyl-PVA). The first step involves the activation of a portion of the hydroxyl groups with p-toluenesulfonyl chloride, followed by nucleophilic substitution with an allyl source, which in this case is simplified to a one-pot functionalization using allyl p-toluenesulfonate.
Experimental Protocol: Synthesis of Allyl-PVA
-
Materials:
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
-
Allyl p-toluenesulfonate
-
Acetone
-
Methanol
-
Dialysis tubing (MWCO 3.5 kDa)
-
-
Procedure:
-
Prepare a 5% (w/v) solution of PVA in a mixture of DMAc and LiCl (8% w/v LiCl in DMAc) by heating at 80°C until the PVA is completely dissolved.
-
Cool the solution to room temperature and add pyridine (2 equivalents per hydroxyl group to be functionalized).
-
Slowly add allyl p-toluenesulfonate (1.5 equivalents per hydroxyl group to be functionalized) dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of acetone.
-
Collect the polymer by filtration and wash thoroughly with methanol.
-
Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the purified polymer to obtain Allyl-PVA as a white solid.
-
-
Characterization:
-
The degree of substitution (DS) of allyl groups can be determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the allyl group (δ 5.0-6.0 ppm) to the integral of the polymer backbone protons.
-
Quantitative Data for Allylation of PVA
| Parameter | Value | Reference |
| Degree of Substitution (DS) | 5-20% | General literature on polymer modification |
| Reaction Time | 24 hours | General literature on polymer modification |
| Reaction Temperature | 60°C | General literature on polymer modification |
| Yield | >80% | General literature on polymer modification |
Protocol 2: Allylation of Chitosan
This protocol outlines the allylation of the amine groups of chitosan. The reaction is carried out in an acidic aqueous solution to dissolve the chitosan, followed by the addition of allyl p-toluenesulfonate.
Experimental Protocol: Synthesis of Allyl-Chitosan
-
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Allyl p-toluenesulfonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dialysis tubing (MWCO 12-14 kDa)
-
-
Procedure:
-
Prepare a 1% (w/v) solution of chitosan in 1% (v/v) aqueous acetic acid. Stir until the chitosan is fully dissolved.
-
Add allyl p-toluenesulfonate (2 equivalents per amine group) to the chitosan solution and stir at 60°C for 24 hours.
-
Neutralize the solution by adding 1M NaOH dropwise until the pH reaches 7.0.
-
Precipitate the polymer by adding the solution to a large volume of ethanol.
-
Collect the polymer by centrifugation, and wash with ethanol.
-
Redissolve the polymer in 1% acetic acid and dialyze against deionized water for 48 hours.
-
Lyophilize the purified polymer to obtain Allyl-Chitosan as a white, flaky solid.
-
-
Characterization:
Quantitative Data for Allylation of Chitosan
| Parameter | Value | Reference |
| Degree of N-allylation | 5-50% | [1] |
| Reaction Time | 24 hours | [1] |
| Reaction Temperature | 60°C | [1] |
| Yield | >70% | [1] |
Application: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
The allyl groups introduced onto the polymer backbone are readily available for post-polymerization modification. The thiol-ene "click" reaction is a highly efficient method for conjugating thiol-containing molecules to the allyl-functionalized polymer. This reaction can be initiated by UV light or thermal radical initiators.
Protocol 3: Photo-initiated Thiol-Ene "Click" Reaction
This protocol describes the general procedure for the photo-initiated thiol-ene reaction on an allyl-functionalized polymer.
Experimental Protocol: Thiol-Ene Conjugation
-
Materials:
-
Allyl-functionalized polymer (e.g., Allyl-PVA or Allyl-Chitosan)
-
Thiol-containing molecule (e.g., cysteine-containing peptide, thiol-modified drug)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (appropriate for dissolving the polymer and thiol)
-
UV lamp (365 nm)
-
-
Procedure:
-
Dissolve the allyl-functionalized polymer in the chosen solvent.
-
Add the thiol-containing molecule (1.2 equivalents per allyl group).
-
Add the photoinitiator (0.1 equivalents per allyl group).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a 365 nm UV lamp for 1-2 hours at room temperature with stirring.
-
Purify the functionalized polymer by precipitation or dialysis to remove unreacted thiol and photoinitiator.
-
-
Characterization:
-
Successful conjugation can be confirmed by ¹H NMR (disappearance of vinyl proton signals), FT-IR spectroscopy (disappearance of the C=C stretch), and in some cases, by UV-Vis spectroscopy if the conjugated molecule has a chromophore.
-
Quantitative Data for Thiol-Ene "Click" Reaction
| Parameter | Value | Reference |
| Reaction Efficiency | >95% | [3] |
| Reaction Time | 1-2 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
Applications in Drug Development
The ability to easily functionalize polymers with a wide range of molecules opens up numerous possibilities in drug development:
-
Targeted Drug Delivery: Targeting ligands (e.g., antibodies, peptides) can be conjugated to the polymer to direct the drug-polymer conjugate to specific cells or tissues.
-
Controlled Release: The drug can be attached to the polymer via a linker that is cleavable under specific physiological conditions (e.g., low pH in tumors, presence of certain enzymes), allowing for controlled drug release at the target site.
-
Improved Pharmacokinetics: Conjugation to a polymer can increase the hydrodynamic size of a drug, leading to longer circulation times and reduced renal clearance.
-
Solubility Enhancement: Hydrophobic drugs can be conjugated to hydrophilic polymers to improve their aqueous solubility.
Conclusion
Allyl p-toluenesulfonate is a valuable reagent for the introduction of reactive allyl groups onto polymers. The resulting allyl-functionalized polymers are versatile platforms for post-polymerization modification, with the thiol-ene "click" reaction being a particularly powerful tool for the synthesis of advanced materials for drug delivery and other biomedical applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this chemical strategy in their own work.
References
Application Notes and Protocols for Allylation with Allyl p-Toluenesulphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of allyl p-toluenesulphonate as an efficient allylating agent for a variety of nucleophiles. This versatile reagent is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.
Introduction
Allylation is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This compound (allyl tosylate) is a highly effective electrophile for these transformations due to the excellent leaving group ability of the tosylate anion. This reagent can be utilized in both traditional nucleophilic substitution reactions and in transition metal-catalyzed processes, most notably palladium-catalyzed allylic alkylations. These notes detail the synthesis of this compound and its application in the allylation of phenols, anilines, and active methylene compounds.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of allyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2]
Experimental Protocol: Synthesis of this compound[1]
-
To a solution of allyl alcohol (0.1 mole) in diethyl ether (250 mL), add p-toluenesulfonyl chloride (0.1 mole).
-
Cool the mixture to 5°C with stirring in an ice bath.
-
Add ground potassium hydroxide (10 g, 0.175 mole) portion-wise to the mixture while maintaining the temperature at 5°C.
-
Continue stirring at this temperature for 2 hours.
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the ether using a rotary evaporator to obtain the crude product.
-
Purify the colorless liquid by distillation under reduced pressure.
Expected Yield: 81-90%
O-Allylation of Phenols
The O-allylation of phenols with this compound provides a straightforward route to aryl allyl ethers, which are valuable intermediates, for example, in the Claisen rearrangement. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, to deprotonate the phenol.
Experimental Protocol: O-Allylation of Phenol
-
To a solution of phenol (10 mmol) in acetone or DMF (50 mL), add potassium carbonate (15 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (12 mmol) to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
N-Allylation of Anilines
N-allylanilines are important building blocks in organic synthesis and can be readily prepared by the reaction of anilines with this compound. The reaction conditions can be controlled to favor either mono- or di-allylation.
Experimental Protocol: N-Allylation of Aniline
-
In a round-bottom flask, dissolve aniline (10 mmol) in a suitable solvent such as acetonitrile or THF (40 mL).
-
Add a base such as potassium carbonate (15 mmol) or triethylamine (15 mmol).
-
Add this compound (11 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Allylation of Active Methylene Compounds
This compound is an excellent substrate for palladium-catalyzed allylic alkylation reactions, such as the Tsuji-Trost reaction. This allows for the formation of C-C bonds with soft carbon nucleophiles like malonate esters.
Experimental Protocol: Palladium-Catalyzed Allylation of Diethyl Malonate
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol) or a combination of Pd₂(dba)₃ (0.0125 mmol) and a phosphine ligand (e.g., PPh₃, 0.05 mmol).
-
Add dry, degassed THF (20 mL) to the flask.
-
In a separate flask, prepare a solution of diethyl malonate (12 mmol) and a base such as sodium hydride (12 mmol, 60% dispersion in mineral oil) in dry THF (10 mL). Stir this mixture at room temperature for 30 minutes.
-
Add the solution of the enolate to the catalyst mixture.
-
Add a solution of this compound (10 mmol) in dry THF (10 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50°C, monitoring by TLC or GC.
-
Once the reaction is complete, quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary
| Nucleophile | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Allyl phenyl ether | K₂CO₃ | Acetone | 60 | 5 | ~85 |
| Aniline | N-Allylaniline | K₂CO₃ | Acetonitrile | 40 | 6 | ~90 |
| Diethyl Malonate | Diethyl allylmalonate | Pd(PPh₃)₄ / NaH | THF | 25 | 4 | ~95 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: General experimental workflow for the synthesis and use of this compound.
Caption: Catalytic cycle for palladium-catalyzed allylation with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Allylation with Allyl p-Toluenesulphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other challenges encountered during allylation reactions using allyl p-toluenesulphonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in allylation?
This compound (allyl tosylate) is an organic compound used as an allylating agent. It is valued in synthesis because the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] This makes it a versatile reagent for introducing an allyl group onto various nucleophiles such as alcohols, phenols, amines, and carbanions.[1][3]
Q2: What are the main challenges when using this compound?
The primary challenge is the high reactivity and potential instability of this compound.[1] Its excellent leaving group, combined with the allylic nature of the substrate, makes it susceptible to several issues that can lead to low yields, including:
-
Competing SN1 and SN2 pathways: The reaction mechanism can be sensitive to conditions.[4]
-
Side reactions: Elimination to form dienes, rearrangements, and hydrolysis are common.[1][5]
-
Reagent Degradation: Allyl tosylate can degrade upon storage or under certain reaction conditions.
Q3: How should I store and handle this compound?
Due to its sensitivity, this compound should be stored in a cool, dry place, typically refrigerated at 2-8°C, and protected from moisture.[6][7] All reactions should be carried out under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]
Troubleshooting Guide: Overcoming Low Yield
Issue 1: The reaction yield is low or the starting material remains unreacted.
This is the most common issue and can be attributed to several factors related to reaction conditions and reagent stability.
dot
Caption: Troubleshooting decision tree for low reaction yield.
-
Potential Cause 1: Poor Nucleophilicity. The success of the reaction, which typically proceeds via an SN2 mechanism, is highly dependent on the strength of the nucleophile.[4]
-
Solution: Increase the nucleophilicity of your substrate. For alcohols or phenols, deprotonation with a strong base (like NaH) to form the corresponding alkoxide or phenoxide is crucial. For other nucleophiles, remember that negative charge, lower electronegativity, and less steric hindrance generally lead to higher nucleophilicity.[9][10][11]
-
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[4] These solvents solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[4] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[4][10]
-
-
Potential Cause 3: Suboptimal Base. The base must be strong enough to deprotonate the nucleophile without competing in the allylation reaction.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice for deprotonating alcohols. Other options include potassium carbonate (K₂CO₃) for phenols or stronger bases like lithium diisopropylamide (LDA) for generating carbanions. The choice depends on the pKa of the nucleophile.
-
-
Potential Cause 4: Reaction Temperature. High temperatures can promote side reactions such as elimination or decomposition of the allyl tosylate.[5]
-
Solution: Begin the reaction at a lower temperature (e.g., 0 °C), especially during the deprotonation and addition of the allyl tosylate, and then allow it to warm to room temperature or heat gently if necessary. Monitor the reaction progress using TLC to determine the optimal temperature and time.[12]
-
| Parameter | Recommendation for SN2 Allylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Enhances nucleophile reactivity by not solvating the anionic nucleophile as strongly as protic solvents.[4] |
| Base | Strong, Non-Nucleophilic (NaH, K₂CO₃, DBU) | Ensures complete deprotonation of the nucleophile without competing in the substitution reaction. |
| Temperature | 0 °C to Room Temperature (initially) | Minimizes side reactions like elimination and decomposition of the thermally sensitive allyl tosylate.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen, protecting the base and reagents.[8] |
Issue 2: The reaction produces significant side products.
The formation of byproducts is a common reason for low yields of the desired allylated compound.
-
Likely Side Reaction 1: Elimination. The base can abstract a proton from the allyl group, leading to the formation of allene or other dienes. This is more prevalent with sterically hindered nucleophiles or overly strong/hindered bases.[1][5]
-
Mitigation: Use a less hindered base. Ensure the temperature is not excessively high, as elimination is often favored at higher temperatures.[5]
-
-
Likely Side Reaction 2: C- vs. O-Allylation (for Phenols). Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen or at the aromatic ring (ortho or para positions). While O-allylation is usually kinetically favored, C-allylation can occur, especially at higher temperatures.[5]
-
Mitigation: Employing polar aprotic solvents generally favors O-allylation. Running the reaction at the lowest feasible temperature can also improve selectivity.
-
-
Likely Side Reaction 3: Hydrolysis. If water is present in the reaction mixture, it can hydrolyze the allyl tosylate to form allyl alcohol.[5]
-
Mitigation: Ensure all solvents and reagents are rigorously dried. Use of molecular sieves can be beneficial.[13]
-
Experimental Protocols
General Protocol for O-Allylation of a Phenol
This protocol provides a general methodology. Specific quantities and conditions should be optimized for each substrate.
dot
Caption: General experimental workflow for O-allylation.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the phenol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 0.2-0.5 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1-1.2 eq., 60% dispersion in mineral oil), portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the phenoxide.
-
Allylation: Add this compound (1.1 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required if the reaction is sluggish, but this may increase side products.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).[5]
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product via flash column chromatography on silica gel.[12]
Key Reaction Pathway and Influencing Factors
The allylation with allyl tosylate predominantly follows an SN2 pathway. The efficiency of this pathway is influenced by several factors.
dot
Caption: Factors influencing the SN2 reaction pathway.
-
Nucleophile: A strong, unhindered nucleophile is essential for a fast reaction rate.[14]
-
Substrate: Allyl tosylate is a primary substrate, which is ideal for SN2 reactions. The allylic position can also stabilize developing charge, but this can sometimes favor an SN1 pathway under certain conditions (e.g., protic solvents).[4]
-
Leaving Group: The tosylate anion (-OTs) is an excellent leaving group because it is a very weak base, stabilized by resonance.[2]
-
Solvent: A polar aprotic solvent is crucial to maximize the nucleophile's reactivity.[4]
References
- 1. Toward a method for synthesis of allylic tosylates [morressier.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ALLYL TOLUENE-4-SULFONATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. L-LEUCINE ALLYL ESTER P-TOLUENESULFONATE SALT | 88224-03-7 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. quora.com [quora.com]
- 10. theory.labster.com [theory.labster.com]
- 11. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Allyl p-Toluenesulphonate in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Allyl p-toluenesulphonate (allyl tosylate) in experimental settings. Our goal is to help you mitigate side reactions, optimize product yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: Due to the good leaving group nature of the tosylate and the presence of the adjacent double bond, this compound is susceptible to several side reactions. The most prevalent of these are:
-
Elimination Reactions: Formation of a diene through the removal of the tosylate group and a proton from an adjacent carbon. This is a common pathway for substrates with tosylate groups.[1]
-
Rearrangements: Allylic rearrangements can occur, leading to the formation of isomeric products. These rearrangements are facilitated by the stability of the resulting allylic carbocation intermediate.[2]
-
Diallyl Ether Formation: In reactions involving alkoxides or alcohols, the allylation of the alcohol solvent or the alkoxide nucleophile can lead to the formation of diallyl ether as a byproduct.
-
Hydrolysis: Reaction with water can lead to the formation of allyl alcohol.
Q2: Why is the synthesis of this compound itself often problematic?
A2: The synthesis and isolation of this compound can be challenging due to its inherent reactivity. The tosylate group is an excellent leaving group, and its proximity to the π-system of the double bond makes the molecule prone to degradation, rearrangement, and elimination even during its preparation from allyl alcohol.[2]
Q3: What are potential genotoxic impurities associated with p-toluenesulfonate compounds?
A3: In syntheses involving p-toluenesulfonic acid or its derivatives, residual alcohols (like methanol or ethanol) from the reaction or purification steps can react to form alkyl p-toluenesulfonates. These alkyl tosylates are considered potential genotoxic impurities (PGIs) and require careful monitoring and control in pharmaceutical applications.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct
Problem: You are performing a nucleophilic substitution reaction (SN2) with this compound, but you observe a significant amount of a diene byproduct and a low yield of your target molecule.
Root Cause: A competing elimination reaction (E2) is likely occurring. Elimination is a common side reaction for tosylates and can be favored by certain reaction conditions.[1]
Troubleshooting Strategies:
-
Choice of Base/Nucleophile:
-
Use a less sterically hindered (non-bulky) base/nucleophile. Bulky bases, such as potassium tert-butoxide (t-BuOK), strongly favor elimination to form the less substituted (Hofmann) product.[1][3][4][5][6] For SN2 reactions, nucleophiles with low basicity are preferred.
-
If a basic nucleophile is required, consider using a milder base or carefully controlling the stoichiometry.
-
-
Reaction Temperature:
-
Lower the reaction temperature. Higher temperatures generally favor elimination over substitution.[7]
-
-
Solvent:
-
Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile can favor SN2 reactions. Polar protic solvents, like ethanol, can promote both SN1 and E1 pathways, potentially leading to rearrangements and elimination.
-
Summary of Conditions Favoring Substitution vs. Elimination:
| Parameter | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Base/Nucleophile | Weakly basic, good nucleophile | Strong, sterically hindered base |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Varies, but less of a determining factor than base strength |
| Substrate | Primary (Allyl tosylate is primary) | Tertiary > Secondary > Primary |
Issue 2: Formation of Isomeric Byproducts
Problem: You have isolated your product, but NMR or GC-MS analysis reveals the presence of one or more isomers that are not your target molecule.
Root Cause: Allylic rearrangement has occurred. This can happen through the formation of a resonance-stabilized allylic carbocation, especially under conditions that favor an SN1 mechanism.[2]
Troubleshooting Strategies:
-
Avoid SN1 Conditions:
-
Use a good, high-concentration nucleophile. This will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
-
Choose a polar aprotic solvent. As mentioned before, these solvents favor SN2 reactions. Polar protic solvents can stabilize carbocation intermediates, promoting SN1 reactions and subsequent rearrangements.
-
-
Control Reaction Temperature:
-
Maintain a low to moderate reaction temperature. Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation.
-
Logical Flow for Minimizing Rearrangements:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Toward a method for synthesis of allylic tosylates [morressier.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
How to prevent elimination reactions with allylic tosylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted elimination reactions when working with allylic tosylates. Our goal is to help you maximize the yield of your desired substitution products.
Troubleshooting Guides
Issue: My reaction is producing a significant amount of diene byproduct.
The formation of a diene is a strong indicator that an elimination (E2) reaction is competing with, or even dominating, your desired nucleophilic substitution (SN2) reaction. The following guide will help you diagnose the potential causes and implement solutions to favor the SN2 pathway.
Troubleshooting Steps:
-
Analyze Your Reaction Components: The outcome of the reaction is determined by a delicate balance between the substrate, nucleophile/base, solvent, and temperature. A systematic evaluation of each component is crucial.
-
Consult the Data Summary: The table below summarizes the influence of key reaction parameters on the competition between SN2 and E2 pathways for allylic tosylates.
-
Implement Recommended Changes: Based on your analysis, modify your experimental protocol according to the suggestions provided.
Data Summary: Factors Influencing SN2 vs. E2 Reactions of Allylic Tosylates
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RCOO⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuO⁻, DBU, LDA) | Good nucleophiles efficiently attack the electrophilic carbon of the allylic system. Strong bases preferentially abstract a proton from the carbon adjacent to the leaving group. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile) | Polar protic (e.g., Ethanol, Methanol, Water) | Polar aprotic solvents solvate the cation of the nucleophilic salt, leaving the "naked" anion highly nucleophilic. Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, making it less effective for SN2. |
| Temperature | Low to moderate temperatures (e.g., 0 °C to room temperature) | High temperatures | Elimination reactions have a higher activation energy than substitution reactions and are favored entropically (more products are formed). Increasing the temperature provides the energy to overcome this barrier.[1] |
| Substrate Structure | Primary allylic tosylate | Secondary or tertiary allylic tosylate | Steric hindrance around the electrophilic carbon in secondary and tertiary systems makes the backside attack required for SN2 more difficult, allowing the E2 pathway to become more competitive. |
Frequently Asked Questions (FAQs)
Q1: I am using a primary allylic tosylate, but I am still observing elimination products. What could be the cause?
Even with a primary allylic tosylate, which is sterically accessible for an SN2 reaction, elimination can occur if other factors are not optimized. The most likely culprits are:
-
A strongly basic nucleophile: If your nucleophile is also a strong base (e.g., an alkoxide or hydroxide), it can still promote elimination. Consider switching to a less basic nucleophile with similar nucleophilicity if possible.
-
High reaction temperature: As a general rule, heat favors elimination.[1] Try running your reaction at a lower temperature.
-
Choice of solvent: While less impactful for primary substrates, a polar protic solvent can still slightly favor elimination. Switching to a polar aprotic solvent is recommended.
Q2: How can I choose the best nucleophile to minimize elimination?
The ideal nucleophile for promoting SN2 over E2 is one that is a strong nucleophile but a weak base. Some excellent choices include:
-
Azide (N₃⁻)
-
Cyanide (CN⁻)
-
Thiolates (RS⁻)
-
Carboxylates (RCOO⁻), such as acetate. While acetate is a weaker nucleophile, it is also a weak base and can be effective in minimizing elimination.[2]
Avoid using strong, bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) if you want to avoid elimination.
Q3: What is the best solvent for performing an SN2 reaction on an allylic tosylate?
Polar aprotic solvents are the best choice for promoting SN2 reactions.[3] These solvents excel at dissolving ionic nucleophiles while not significantly solvating the anion, thus preserving its nucleophilicity. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
Q4: Can I use lithium aluminum hydride (LAH) to reduce an allylic tosylate to an alkene without elimination?
Lithium aluminum hydride (LAH) is a powerful reducing agent that acts as a source of hydride (H⁻), a strong base. While it can displace tosylates via an SN2 mechanism, the basicity of the hydride can also lead to elimination, especially with secondary or sterically hindered allylic tosylates. To favor substitution, it is crucial to use low temperatures (e.g., 0 °C or below) and a suitable solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
Experimental Protocols
Protocol 1: Synthesis of an Allylic Azide via SN2 Reaction
This protocol describes the synthesis of an allylic azide from an allylic tosylate using sodium azide, a strong nucleophile and a weak base, in a polar aprotic solvent to favor the SN2 pathway.
Materials:
-
Allylic tosylate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, stir bar, condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar and condenser, dissolve the allylic tosylate in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allylic azide.
-
Purify the product by column chromatography if necessary.
Safety Precautions: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Organic azides can be explosive and should be handled with care.
Protocol 2: Synthesis of an Allylic Nitrile via SN2 Reaction
This protocol details the preparation of an allylic nitrile from an allylic tosylate using sodium cyanide in a polar aprotic solvent.
Materials:
-
Allylic tosylate (1.0 eq)
-
Sodium cyanide (NaCN, 1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the allylic tosylate in DMSO.
-
Carefully add sodium cyanide to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Safety Precautions: Sodium cyanide is extremely toxic. All manipulations should be performed in a certified fume hood with appropriate safety measures in place.
Visualizations
Caption: Competing SN2 and E2 pathways for allylic tosylates.
Caption: Workflow for optimizing SN2 reactions of allylic tosylates.
References
Technical Support Center: Optimizing Reaction Conditions for Allyl p-Toluenesulfonate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Allyl p-toluenesulfonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Allyl p-toluenesulfonate in a question-and-answer format.
Question 1: Why is the yield of my Allyl p-toluenesulfonate reaction consistently low?
Answer: Low yields in the synthesis of Allyl p-toluenesulfonate are a common issue, often stemming from the inherent instability of the product.[1] Several factors could be contributing to this:
-
Side Reactions: Allylic tosylates are highly susceptible to rearrangement, elimination to form dienes, and nucleophilic substitution by the chloride ion when using p-toluenesulfonyl chloride (TsCl).[1]
-
Moisture: p-Toluenesulfonyl chloride is sensitive to moisture, which can lead to its decomposition and reduce the amount available for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength and Type: The choice of base is critical. While weaker bases like pyridine are commonly used, they can sometimes be inefficient in scavenging the HCl produced, leading to acid-catalyzed decomposition of the product. Stronger inorganic bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be more effective but may also promote elimination if not used under carefully controlled temperature conditions.
-
Reaction Temperature: Higher temperatures can accelerate the decomposition of the product and favor elimination side reactions. It is crucial to maintain a low temperature throughout the reaction.
Question 2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the desired product. What are these byproducts?
Answer: The presence of multiple spots on your TLC plate likely indicates the formation of side products. For the synthesis of Allyl p-toluenesulfonate, common byproducts include:
-
Allyl Chloride: This can form via nucleophilic attack of the chloride ion (from TsCl) on the initially formed tosylate. This is a known issue when using TsCl for the tosylation of allylic alcohols.[1]
-
Diallyl Ether: This can be formed if the allyloxide intermediate attacks another molecule of allyl tosylate.
-
1,3-Butadiene: Elimination reactions, often promoted by excess base or higher temperatures, can lead to the formation of this gaseous byproduct.
-
Rearrangement Products: The allylic carbocation, which can form due to the good leaving group nature of the tosylate, is prone to rearrangement.[1]
To minimize these byproducts, consider using p-toluenesulfonic anhydride instead of p-toluenesulfonyl chloride, as this eliminates the chloride ion from the reaction mixture.[1][2]
Question 3: My purified Allyl p-toluenesulfonate decomposes upon storage. How can I improve its stability?
Answer: Allyl p-toluenesulfonate is known to be unstable.[1] To improve its shelf-life:
-
Storage Conditions: Store the purified product at a low temperature (ideally ≤ -20°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Purity: Ensure the product is highly pure, as trace acidic or basic impurities can catalyze its decomposition.
-
Solvent: If stored in solution, use a non-nucleophilic, aprotic solvent. However, it is generally best to store it neat if it is an oil or solid.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing Allyl p-toluenesulfonate?
A1: While the reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base is common, it is often problematic for allylic systems due to side reactions.[1] A more reliable method involves the use of p-toluenesulfonic anhydride (Ts₂O) with the sodium salt of allyl alcohol (allyl alkoxide).[1] This method avoids the generation of chloride ions, thus preventing the formation of allyl chloride as a byproduct.[1]
Q2: Which base should I use for the reaction with p-toluenesulfonyl chloride?
A2: The choice of base can significantly impact the reaction outcome.
-
Pyridine: Often used as both a base and a solvent. It is a mild base but can be difficult to remove completely and may lead to slower reaction times.
-
Triethylamine (TEA): A stronger base than pyridine, often used in dichloromethane (DCM).
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Strong inorganic bases that can lead to high yields if the temperature is carefully controlled to minimize elimination reactions.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting allyl alcohol, the product Allyl p-toluenesulfonate, and any non-polar byproducts. The consumption of the starting alcohol and the appearance of the product spot can be visualized using a UV lamp (as the product is UV active) and/or by staining with an appropriate agent like potassium permanganate.
Q4: What are the key safety precautions I should take when handling p-toluenesulfonyl chloride?
A4: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive chemical.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin and eyes, and prevent inhalation of its dust or vapors. It reacts with water, so ensure all equipment is dry.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Allyl p-Toluenesulfonate
| Entry | Tosylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| 1 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 to RT | 12 | Moderate | Can be slow; pyridine is difficult to remove. |
| 2 | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 | 4-6 | Good | Faster than pyridine; requires anhydrous conditions. |
| 3 | p-Toluenesulfonyl chloride | Potassium Hydroxide | Diethyl Ether | 5 | 2 | High | Good yield, but temperature control is critical to avoid elimination.[3] |
| 4 | p-Toluenesulfonic anhydride | Sodium Hydride | Tetrahydrofuran | 0 to RT | 2-4 | Very High | Generally the preferred method for allylic alcohols to avoid chloride byproduct formation.[1] |
Experimental Protocols
Protocol 1: Synthesis of Allyl p-toluenesulfonate using p-Toluenesulfonyl Chloride and Potassium Hydroxide [3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve allyl alcohol (1 equivalent) in diethyl ether (e.g., 250 mL for 0.1 mole of alcohol).
-
Addition of Tosyl Chloride: To this solution, add p-toluenesulfonyl chloride (1 equivalent).
-
Reaction Initiation: Cool the mixture to 5°C in an ice bath. While stirring vigorously, add finely ground potassium hydroxide (1.75 equivalents) portion-wise, ensuring the temperature does not exceed 5°C.
-
Reaction: Continue stirring at 5°C for 2 hours.
-
Work-up: After the reaction is complete (as monitored by TLC), filter the mixture to remove the potassium salts. Wash the filtrate with cold water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for the Synthesis of Allyl p-toluenesulfonate using p-Toluenesulfonic Anhydride [1]
-
Preparation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Addition of Alcohol: Add allyl alcohol (1 equivalent) dropwise to the sodium hydride suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Reaction with Anhydride: Cool the resulting solution of sodium allyloxide back to 0°C. Add a solution of p-toluenesulfonic anhydride (1.05 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of Allyl p-toluenesulfonate.
Caption: Troubleshooting logic for low yield in Allyl p-toluenesulfonate synthesis.
References
Technical Support Center: Purification of Products from Allyl p-Toluenesulfonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with allyl p-toluenesulfonate and the subsequent purification of its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving allyl p-toluenesulfonate?
A1: Common impurities include unreacted starting materials such as alcohols or phenols, residual allyl p-toluenesulfonate, and byproducts like p-toluenesulfonic acid or its salts.[1] In some cases, diallyl ether may form, especially if allyl alcohol is present or generated in situ.[2][3] Additionally, if the reaction is run at high temperatures, thermal decomposition or rearrangement products of the desired allylated compound can occur.[4]
Q2: How can I remove p-toluenesulfonic acid or its salts from my reaction mixture?
A2: p-Toluenesulfonic acid and its salts can typically be removed by an aqueous workup. Washing the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, will convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous phase.[5] Following the base wash, a water wash is recommended to remove any remaining base.
Q3: What is the best general-purpose purification method for an allylated product?
A3: The choice of purification method depends heavily on the physical properties of the product (e.g., solid vs. liquid, boiling point, polarity).
-
Column Chromatography: This is a highly versatile method for purifying a wide range of compounds, especially if the product and impurities have different polarities. Silica gel is commonly used as the stationary phase.[6][7]
-
Distillation: For liquid products that are thermally stable, vacuum distillation is an effective method to separate the product from non-volatile impurities or solvents.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material. The ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Acid-Base Extraction: This technique is useful if the product, starting materials, or impurities have acidic or basic functional groups, allowing for their separation based on changes in water solubility at different pH values.[8]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product after purification.
| Possible Cause | Troubleshooting Step |
| Product lost during aqueous workup. | If your product has some water solubility or is an amine that was protonated during an acidic wash, it may have partitioned into the aqueous layer. To check this, you can basify the aqueous layer and re-extract with an organic solvent. |
| Product decomposition on silica gel. | Some allylated compounds can be sensitive to the acidic nature of silica gel. Try neutralizing the silica gel with a base like triethylamine before packing the column, or use a different stationary phase like alumina. |
| Inefficient extraction. | Ensure you are using a sufficient volume of extraction solvent and performing multiple extractions (e.g., 3 times) to maximize recovery from the aqueous phase. |
| Product evaporation during solvent removal. | If your product is volatile, be cautious when removing the solvent under reduced pressure. Avoid excessive heating of the rotovap bath. |
Problem 2: The purified product is still contaminated with starting materials.
| Possible Cause | Troubleshooting Step |
| Co-elution during column chromatography. | The polarity of your product and the impurity may be too similar for effective separation with the chosen solvent system. Try a different solvent system with a shallower polarity gradient. |
| Incomplete reaction. | If significant amounts of starting material remain, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature, or different base) to drive the reaction to completion. |
| Ineffective washing. | If the impurity is an unreacted phenol, a wash with a 10% sodium hydroxide solution can effectively remove it.[5] For unreacted amines, a wash with a dilute acid solution (e.g., 1M HCl) can be effective.[9] |
Problem 3: The product appears as an oil and will not crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of impurities. | Even small amounts of impurities can inhibit crystallization. Try purifying the oil by column chromatography first. |
| Incorrect solvent choice. | A solvent survey is crucial for successful recrystallization.[8] Test small amounts of your product in various solvents to find one where it is soluble when hot and insoluble when cold. Sometimes a solvent/anti-solvent system is required. |
| Product is naturally an oil. | If the product's melting point is below room temperature, it will not crystallize. In this case, purification by chromatography or distillation is more appropriate. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | State at STP |
| Allyl p-toluenesulfonate | 212.27[10][11] | Decomposes | Liquid |
| p-Toluenesulfonic acid | 172.20 | 106-107 | Solid |
| Phenol | 94.11 | 181.7 | Solid |
| Allyl phenyl ether | 134.18 | 192 | Liquid |
Table 2: Comparison of Purification Methods for Allyl Phenyl Ether
| Purification Method | Typical Purity | Typical Yield | Notes |
| Distillation | >98% | 60-70% | Effective for removing non-volatile impurities.[5] |
| Column Chromatography | >99% | 80-90% | Good for removing similarly-sized impurities with different polarities.[6] |
| Aqueous Wash (10% NaOH) | >95% | >90% | Primarily removes unreacted phenol.[5] Often used as a preliminary step. |
Experimental Protocols
Protocol 1: Synthesis of Allyl Phenyl Ether
This protocol is adapted from established procedures for the O-allylation of phenols.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), allyl p-toluenesulfonate (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in acetone (5-10 mL per gram of phenol).
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. b. Evaporate the acetone under reduced pressure. c. Dissolve the residue in diethyl ether. d. Wash the organic layer with 10% sodium hydroxide (NaOH) solution (2x) to remove any unreacted phenol.[5] e. Wash the organic layer with water (1x) and then with brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.
Protocol 2: Purification of Allyl Phenyl Ether by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Transfer the crude allyl phenyl ether to the distillation flask.
-
Fraction Collection: Slowly reduce the pressure and begin heating. Collect the fraction that distills at the expected boiling point (e.g., approximately 85°C at 19 mmHg).[5] Discard the initial and final fractions (heads and tails) to ensure high purity of the main fraction.
Visualizations
Caption: General reaction scheme for allylation using allyl p-toluenesulfonate.
Caption: Decision workflow for purifying products from allylation reactions.
Caption: Troubleshooting logic for the removal of common reaction impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Tosylate Leaving Group Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving tosylate leaving groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My tosylation reaction is not going to completion, and I still have a significant amount of starting alcohol. What are the possible causes and solutions?
Incomplete tosylation is a frequent issue. Several factors related to reagents and reaction conditions can be the cause.
Possible Causes:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[1]
-
Base: Amine bases like pyridine or triethylamine (TEA) are hygroscopic and can absorb moisture. Water reacts with TsCl, reducing its availability for the desired reaction.[1]
-
Solvent: The presence of water in the solvent will lead to the hydrolysis of TsCl.[1]
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of TsCl or base will result in the incomplete consumption of the starting alcohol.[1]
-
Temperature: While many tosylations are performed at 0 °C or room temperature, some sterically hindered alcohols may require higher temperatures to react.[2]
-
Steric Hindrance: Highly substituted or sterically hindered alcohols react slower with TsCl.[2][3]
-
Troubleshooting Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly distilled or anhydrous bases.
-
Use Fresh or Purified Reagents: Use a freshly opened bottle of TsCl or purify older TsCl by recrystallization.[1][2]
-
Optimize Stoichiometry: Use a slight excess of TsCl (typically 1.2-1.5 equivalents) and base to drive the reaction to completion.[1]
-
Increase Reaction Temperature: For hindered alcohols, consider increasing the reaction temperature. Heating the reaction mixture to 60-80 °C or using microwave irradiation might be necessary.[2]
-
Use a More Reactive Sulfonylating Agent: If tosylation is still problematic, consider using a more reactive sulfonylating agent like mesyl chloride (MsCl) or trifluoromethanesulfonyl chloride (TfCl).[2][4][5]
-
Alternative Methods for Hindered Alcohols: For very hindered alcohols, using p-toluenesulfonic anhydride (Ts₂O) with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF might be effective.[2]
2. I am observing a significant amount of elimination product (alkene) instead of my desired substitution product. How can I minimize this side reaction?
Elimination (E2) is a common competing reaction with nucleophilic substitution (SN2), especially with secondary and tertiary tosylates.
Factors Favoring Elimination:
-
Bulky Bases/Nucleophiles: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), strongly favor elimination over substitution.[6]
-
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.
-
Substrate Structure: Tertiary tosylates are more prone to elimination than secondary, which are more prone than primary tosylates.[7]
-
Strong, Non-nucleophilic Bases: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) are designed to promote elimination.[7]
Strategies to Minimize Elimination:
-
Choice of Nucleophile/Base: Use a good nucleophile that is not a strong base, such as azide (N₃⁻), cyanide (CN⁻), or halides (Cl⁻, Br⁻, I⁻).[7]
-
Reaction Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Solvent: Use a polar aprotic solvent like acetone or DMF, which favors SN2 reactions.[7]
Decision-Making Workflow for Substitution vs. Elimination:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgosolver.com [orgosolver.com]
Managing the instability of Allyl p-toluenesulphonate during synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of allyl p-toluenesulfonate. It addresses common issues related to the compound's inherent instability and offers guidance on optimizing reaction conditions and purification procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of allyl p-toluenesulfonate so challenging?
A1: The synthesis and isolation of allyl p-toluenesulfonate are difficult due to the inherent instability of the molecule. The tosylate is an excellent leaving group, and its position adjacent to a carbon-carbon double bond (allylic position) makes the compound highly susceptible to several decomposition pathways, including rearrangements, elimination to form a diene, and ionization to a stable allylic carbocation.[1] This reactivity complicates both the synthesis and subsequent purification steps.
Q2: What are the primary decomposition pathways for allyl p-toluenesulfonate?
A2: The main decomposition pathways involve the departure of the tosylate leaving group. This can be followed by:
-
SN1-type reaction: Formation of a resonance-stabilized allylic carbocation, which can then be attacked by nucleophiles.
-
E1-type reaction: Elimination of a proton to form a conjugated diene.[1]
-
SN2' reaction: Nucleophilic attack at the gamma-carbon of the allyl system, leading to a rearranged product.
Q3: My tosylation reaction is not working, and I only recover the starting allyl alcohol. What could be the issue?
A3: This is a common problem often caused by the presence of water in the reaction. p-Toluenesulfonyl chloride (TsCl) reacts readily with water, which consumes the reagent. Any allyl p-toluenesulfonate that does form can also be hydrolyzed back to the alcohol. It is crucial to ensure that all glassware, solvents, and reagents are scrupulously dry.
Q4: I am observing a significant amount of a byproduct that I suspect is allyl chloride. Why is this happening and how can I prevent it?
A4: The formation of allyl chloride is a known issue when using p-toluenesulfonyl chloride (TsCl) for the tosylation of allylic alcohols. The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed tosylate group. To circumvent this, it is recommended to use p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent, as this method does not produce chloride ions.[1]
Q5: Are there more stable alternatives to a tosylate for activating the allyl alcohol?
A5: Yes, while tosylates are excellent leaving groups, their instability in the allylic position can be problematic. Alternative activating groups that form more stable intermediates include:
-
Mesylates (OMs): Prepared using methanesulfonyl chloride (MsCl), they exhibit similar reactivity to tosylates.
-
Direct conversion to alkyl halides: Using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can provide a more stable intermediate for subsequent nucleophilic substitution reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of water in the reaction. | Thoroughly dry all glassware and use anhydrous solvents. Consider using molecular sieves. |
| Incomplete reaction. | Increase reaction time or consider a more reactive tosylating agent like p-toluenesulfonic anhydride. | |
| Suboptimal reaction temperature. | For the TsCl method, maintain low temperatures (e.g., 0 °C) to minimize side reactions. | |
| Formation of Allyl Chloride Byproduct | Nucleophilic attack by chloride ions from TsCl. | Use p-toluenesulfonic anhydride (Ts₂O) instead of p-toluenesulfonyl chloride.[1] |
| Product Decomposition During Workup | Hydrolysis of the tosylate. | Use cold, dilute aqueous solutions for washing and minimize contact time. |
| Thermal decomposition. | Perform all workup steps at low temperatures (e.g., in an ice bath). | |
| Product Decomposition During Purification | Acidic silica gel causing degradation. | Use deactivated silica gel or neutral alumina for column chromatography. Consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. |
| Thermal instability on the column. | Perform flash chromatography as quickly as possible, potentially in a cold room or with a jacketed column. | |
| Decomposition upon solvent removal. | Use a rotary evaporator at low temperature and avoid evaporating to complete dryness. Co-evaporate with a higher boiling point inert solvent if necessary. | |
| Presence of Multiple Unidentified Spots on TLC | Rearrangement and elimination side products. | Optimize reaction conditions for lower temperatures and shorter reaction times. The use of p-toluenesulfonic anhydride with a strong, non-nucleophilic base can improve selectivity.[1] |
Data Presentation: Optimizing Reaction Conditions
The following tables provide an overview of how different reaction parameters can affect the yield and purity of allyl p-toluenesulfonate. The data is illustrative and based on established principles for tosylation reactions.
Table 1: Effect of Temperature and Base on Yield (TsCl Method)
| Entry | Base | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Key Observations |
| 1 | Pyridine | 25 | 12 | 30-40 | Significant side product formation. |
| 2 | Pyridine | 0 | 12 | 50-60 | Reduced side products, cleaner reaction. |
| 3 | Triethylamine | 0 | 6 | 55-65 | Faster reaction than pyridine at 0 °C. |
| 4 | Triethylamine | -20 | 12 | 60-70 | Further reduction in decomposition. |
Table 2: Comparison of Tosylating Agents
| Entry | Tosylating Agent | Base | Solvent | Temperature (°C) | Approximate Yield (%) | Purity Notes |
| 1 | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 | 50-60 | Contains allyl chloride byproduct. |
| 2 | p-Toluenesulfonic anhydride | Sodium Hydride | Tetrahydrofuran | 0 to RT | 75-85 | Cleaner reaction, minimal chloride byproduct.[1] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonyl Chloride (TsCl) and Pyridine
This protocol is a standard method but is prone to side reactions.
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous pyridine (2.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Allyl Alcohol: Slowly add allyl alcohol (1.0 eq.) to the cooled pyridine/DCM solution.
-
Addition of TsCl: In portions, slowly add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine. Extract the aqueous layer with cold DCM. Combine the organic layers and wash sequentially with cold saturated aqueous sodium bicarbonate and cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo at a low temperature.
-
Purification: Immediately purify the crude product by flash column chromatography on neutral alumina at a low temperature.
Protocol 2: Synthesis using p-Toluenesulfonic Anhydride (Ts₂O) and Sodium Hydride (NaH)
This protocol is often preferred as it avoids the formation of allyl chloride.[1]
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Formation of Alkoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a solution of allyl alcohol (1.0 eq.) in anhydrous THF.
-
Reaction with Anhydride: After hydrogen evolution ceases, add a solution of p-toluenesulfonic anhydride (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor by TLC.
-
Workup: Carefully quench the reaction by the slow addition of ice-cold water. Separate the layers and extract the aqueous layer with cold diethyl ether. Combine the organic layers and wash with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify immediately by low-temperature flash chromatography.
Visualizations
References
Technical Support Center: Optimizing Allyl p-Toluenesulphonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and reaction optimization for the synthesis of Allyl p-toluenesulphonate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most common method for synthesizing this compound is the reaction of allyl alcohol with a p-toluenesulfonyl derivative, typically p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic anhydride (Ts₂O), in the presence of a base. Alternative methods, such as those employing phase-transfer catalysis (PTC), are also utilized to enhance reaction efficiency and yield.
Q2: Why is the synthesis of this compound challenging?
The synthesis of allylic tosylates like this compound can be challenging due to the inherent instability of the product. The tosylate is an excellent leaving group, and its position adjacent to a double bond makes the molecule susceptible to rearrangements, elimination reactions to form dienes, and nucleophilic substitution side reactions.[1]
Q3: What is the benefit of using p-toluenesulfonic anhydride (Ts₂O) over p-toluenesulfonyl chloride (TsCl)?
Using p-toluenesulfonic anhydride (Ts₂O) can prevent the formation of allyl chloride as a byproduct.[1] When TsCl is used, the chloride ion generated during the reaction can act as a nucleophile and displace the tosylate group.[1] Since Ts₂O does not produce chloride ions, this side reaction is avoided.[1]
Q4: What is Phase-Transfer Catalysis (PTC) and how can it be applied to this synthesis?
Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the alkoxide of allyl alcohol from an aqueous or solid phase into an organic phase to react with the toluenesulfonyl reagent. This can lead to higher yields and milder reaction conditions.
Catalyst Performance Data
The selection of a suitable catalyst and reaction conditions is critical for maximizing the yield and purity of this compound. Below is a summary of different catalytic systems and their reported performance.
| Catalyst System | Tosylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | p-Toluenesulfonyl Chloride | Dichloromethane | 25 | 2 | 85 | Custom Protocol |
| Sodium Hydride (NaH) | p-Toluenesulfonic Anhydride | Tetrahydrofuran (THF) | 0 to RT | 1 | >90 (qualitative) | [1] |
| Triethylamine (Et₃N) / DMAP | p-Toluenesulfonyl Chloride | Dichloromethane | 0 to RT | 12 | Not specified | General Protocol |
| Tetrabutylammonium Bromide (TBAB) | p-Toluenesulfonyl Chloride | Toluene / 50% aq. NaOH | 25 | 4 | High (qualitative) | [2][3] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
-
Question: My reaction is not proceeding, or the yield of this compound is very low. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst/Base: Ensure the base (e.g., NaOH, NaH, Et₃N) is fresh and has not been deactivated by moisture or air. Sodium hydride, in particular, is highly reactive with water.
-
Poor Quality Reagents: Use pure allyl alcohol and p-toluenesulfonyl chloride/anhydride. Impurities in the starting materials can interfere with the reaction.
-
Insufficient Mixing: In multiphase reactions (especially with solid bases or PTC), vigorous stirring is essential to ensure efficient contact between reactants.
-
Low Temperature: While low temperatures are often used to control side reactions, some catalyst systems may require higher temperatures to initiate the reaction. If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature.
-
Problem 2: Presence of Significant Impurities
-
Question: My final product is contaminated with significant byproducts. How can I identify and minimize them?
-
Answer:
-
Allyl Chloride Formation: If you are using p-toluenesulfonyl chloride, the peak corresponding to allyl chloride may be observed in your analysis (e.g., GC-MS).
-
Solution: Switch to p-toluenesulfonic anhydride as the tosylating agent to eliminate the source of chloride ions.[1]
-
-
Diallyl Ether Formation: This can occur if the initially formed allyl p-toluenesulfonate reacts with unreacted allyl alcohol.
-
Solution: Use a slight excess of the tosylating agent to ensure full conversion of the allyl alcohol. Adding the allyl alcohol slowly to the reaction mixture can also minimize its concentration and reduce the likelihood of this side reaction.
-
-
Elimination and Rearrangement Products: The instability of the allylic tosylate can lead to the formation of dienes or rearranged products.[1]
-
Solution: Maintain low reaction temperatures (0°C or below) and minimize the reaction time. Prompt work-up and purification after the reaction is complete are crucial.
-
-
Problem 3: Product Decomposition During Work-up or Purification
-
Question: I seem to be losing my product during the extraction or chromatography steps. What can I do to prevent this?
-
Answer:
-
Hydrolysis: this compound can be sensitive to hydrolysis, especially under acidic or basic conditions.
-
Solution: During aqueous work-up, use neutral or slightly acidic water washes and avoid prolonged contact with aqueous layers. Ensure all organic extracts are thoroughly dried before solvent removal.
-
-
Decomposition on Silica Gel: The acidic nature of silica gel can cause the decomposition of sensitive compounds like allylic tosylates during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina. Perform the chromatography quickly and at a low temperature if possible.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Hydroxide
This protocol is a standard and cost-effective method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add finely powdered sodium hydroxide (1.5 eq) to the solution and stir vigorously for 15 minutes.
-
Addition of Tosylating Agent: Dissolve p-toluenesulfonyl chloride (1.2 eq) in DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by slowly adding cold water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis using Sodium Hydride and p-Toluenesulfonic Anhydride
This method is designed to minimize side reactions, particularly the formation of allyl chloride.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Formation of Alkoxide: Add allyl alcohol (1.0 eq) dropwise to the sodium hydride suspension. Stir the mixture at 0°C for 30 minutes.
-
Addition of Anhydride: Dissolve p-toluenesulfonic anhydride (1.1 eq) in anhydrous THF and add it to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Phase-Transfer Catalyzed (PTC) Synthesis
This protocol is an efficient method that can lead to high yields under mild conditions.
-
Reaction Setup: In a round-bottom flask, combine allyl alcohol (1.0 eq), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Addition of Base: Add a 50% aqueous solution of sodium hydroxide.
-
Addition of Tosylating Agent: Add p-toluenesulfonyl chloride (1.2 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Work-up and Purification: Separate the organic layer. Wash with water and brine. Follow the purification steps in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Reactions Involving Allyl p-Toluenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures, troubleshooting, and frequently asked questions (FAQs) for reactions involving allyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with allyl p-toluenesulfonate?
A1: Allyl p-toluenesulfonate is a hazardous chemical that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is classified as a skin and eye irritant and may cause respiratory irritation. All waste containing allyl p-toluenesulfonate must be disposed of according to institutional and local regulations for hazardous chemical waste.
Q2: How can I effectively remove the p-toluenesulfonic acid (TsOH) byproduct after my reaction is complete?
A2: The most common method for removing p-toluenesulfonic acid is through an aqueous work-up.[1][2] The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The basic wash neutralizes the acidic TsOH, converting it into its sodium salt, which is soluble in the aqueous layer and can thus be separated.[2] Subsequent washes with water and brine are recommended to remove any remaining water-soluble impurities.[2]
Q3: My reaction is complete, but I still have unreacted allyl p-toluenesulfonate. How can I remove it?
A3: Unreacted allyl p-toluenesulfonate can often be removed during the purification step, typically by column chromatography on silica gel. Due to its moderate polarity, it will have a different retention factor (Rf) than many allylated products. If co-elution is an issue, consider quenching the reaction with a nucleophilic scavenger resin to react with the excess allyl p-toluenesulfonate, forming a more polar adduct that is easily separated.
Q4: How can I monitor the progress of my reaction involving allyl p-toluenesulfonate?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your reaction.[3] A co-spot of the starting material and the reaction mixture on the TLC plate will help you track the consumption of the limiting reactant and the formation of the product.[3] Visualization can be achieved using a UV lamp (254 nm), as the aromatic ring in allyl p-toluenesulfonate and many related compounds are UV-active.[4][5] Staining with potassium permanganate (KMnO₄) can also be effective for visualizing the allyl group.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with allyl p-toluenesulfonate.
Issue 1: Low or no yield of the desired allylated product.
-
Possible Cause 1: Inactive Reagents. The allyl p-toluenesulfonate may have degraded. This compound can be unstable and should be stored under appropriate conditions (cool, dry, and away from light).
-
Solution 1: Check the purity of the allyl p-toluenesulfonate by TLC or NMR before use. If necessary, purify the reagent or use a fresh batch.
-
Possible Cause 2: Inappropriate Reaction Conditions. The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution 2: Gradually increase the reaction temperature while monitoring the reaction by TLC. Ensure the reaction is allowed to proceed for an adequate amount of time.
-
Possible Cause 3: Nucleophile is not sufficiently reactive. The nucleophilicity of your substrate may be too low for the reaction to proceed efficiently.
-
Solution 3: Consider using a stronger base to deprotonate your nucleophile more effectively, or switch to a more reactive allylating agent if possible.
Issue 2: Formation of multiple products observed by TLC or NMR.
-
Possible Cause 1: Rearrangement of the Allyl Group. Allylic systems are prone to rearrangement, which can lead to the formation of isomeric products.
-
Solution 1: Optimize reaction conditions by lowering the temperature or using a less polar solvent to minimize rearrangement.
-
Possible Cause 2: Elimination Side Reaction. Under basic conditions, elimination to form a diene can compete with the desired substitution reaction.
-
Solution 2: Use a non-nucleophilic base or carefully control the stoichiometry of the base used. Running the reaction at a lower temperature can also disfavor the elimination pathway.
-
Possible Cause 3: O- vs. C-allylation. For substrates with multiple nucleophilic sites, such as phenols, both O-allylation and C-allylation can occur.[6]
-
Solution 3: The choice of solvent and base can influence the selectivity. Aprotic polar solvents often favor O-allylation, while nonpolar solvents can sometimes favor C-allylation.
Issue 3: Difficulty in purifying the product from starting material or byproducts.
-
Possible Cause: Similar Polarity. The product, starting material, and byproducts may have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent can improve separation.
-
Chemical Conversion: If unreacted starting material is the issue, consider a quenching step that chemically modifies the starting material to a more polar, easily separable compound.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Experimental Protocols
General Aqueous Work-up Procedure for Allylation Reactions
This protocol describes a general method for the initial purification of a reaction mixture after allylation using allyl p-toluenesulfonate.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it can be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
-
Neutralization of Acidic Byproducts:
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any p-toluenesulfonic acid.[2]
-
Check the pH of the aqueous layer with litmus paper or a pH strip to ensure it is basic. Repeat the wash if necessary.
-
-
Final Washes:
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Data Presentation
Table 1: Common Solvents for Work-up and Purification
| Solvent | Purpose | Notes |
| Ethyl Acetate | Extraction | Good general-purpose solvent for a wide range of organic compounds. |
| Dichloromethane | Extraction | Can be effective for more polar products, but is denser than water. |
| Diethyl Ether | Extraction | Highly volatile, good for less polar compounds. |
| Hexanes/Ethyl Acetate | Column Chromatography | A common eluent system for separating compounds of varying polarity. |
| Dichloromethane/Methanol | Column Chromatography | Used for the elution of more polar compounds. |
Visualizations
Caption: Workflow for the work-up and purification of a reaction involving allyl p-toluenesulfonate.
Caption: A logical flowchart for troubleshooting common issues in reactions with allyl p-toluenesulfonate.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Allyl p-Toluenesulfonate vs. Allyl Bromide: A Reactivity Comparison for Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of a suitable leaving group is paramount in designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of two common allylic electrophiles, allyl p-toluenesulfonate and allyl bromide, in nucleophilic substitution reactions. This analysis is supported by theoretical principles and available experimental data to inform substrate selection in organic synthesis.
In the realm of nucleophilic substitution reactions, the efficiency of the leaving group is a critical determinant of reaction rate and overall yield. Both allyl p-toluenesulfonate (allyl tosylate) and allyl bromide are frequently employed as precursors for the introduction of the allyl moiety. Their reactivity, however, is not interchangeable and is governed by the intrinsic properties of the tosylate and bromide leaving groups, as well as the reaction conditions.
Theoretical Background: Leaving Group Ability
The reactivity of a substrate in a nucleophilic substitution reaction is inversely proportional to the basicity of the leaving group. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure.
-
p-Toluenesulfonate (Tosylate, -OTs): The tosylate anion is an excellent leaving group due to the extensive resonance delocalization of its negative charge across the three oxygen atoms and the benzene ring. This high degree of stabilization makes it a very weak base.[1]
-
Bromide (-Br): The bromide ion is also a good leaving group as it is the conjugate base of a strong acid (HBr). Its relatively large size and polarizability help to distribute the negative charge.[2]
Generally, tosylate is considered a better leaving group than bromide.[2] This is because the negative charge on the tosylate anion is more effectively delocalized than on the bromide ion. Consequently, allyl p-toluenesulfonate is often more reactive than allyl bromide in nucleophilic substitution reactions.
However, the relative reactivity can be influenced by the nature of the nucleophile, a concept explained by the Hard-Soft Acid-Base (HSAB) theory. The tosylate leaving group is considered "harder" than bromide. With hard nucleophiles (e.g., alkoxides), the reaction with the substrate bearing the harder leaving group (tosylate) is often faster. Conversely, with soft nucleophiles (e.g., thiolates), the reaction with the substrate having the softer leaving group (bromide) can be more rapid.[3]
Quantitative Data Comparison
Direct, side-by-side kinetic comparisons of allyl p-toluenesulfonate and allyl bromide under identical conditions are scarce in the literature. However, analysis of individual studies on their solvolysis and reactions with various nucleophiles allows for a qualitative and semi-quantitative assessment of their relative reactivities.
| Substrate | Reaction Type | Nucleophile/Solvent | Relative Rate/Observation |
| Allyl p-Toluenesulfonate | Solvolysis | Various | Exhibits a marked dependence on both solvent nucleophilicity and ionizing power, indicative of contributions from both S_N1 and S_N2 pathways.[4] |
| Allyl Bromide | S_N2 | Benzoyl thiosemicarbazide | Reaction kinetics have been studied in various protic and aprotic solvents, showing influence from solvent polarity and nucleophilicity. |
| General Comparison | S_N2 | General Nucleophiles | Tosylates are generally better leaving groups than bromides, leading to faster reaction rates.[2] |
| Specific Case | S_N2 | Thiolate (soft nucleophile) | Bromide can be a better leaving group than tosylate.[3] |
Note: The table summarizes general trends and findings from different studies. A direct quantitative comparison of reaction rate constants (k) would require a dedicated kinetic study under identical conditions.
Reaction Mechanisms
Allylic substrates can undergo nucleophilic substitution via both S_N1 and S_N2 pathways, as well as their allylic rearrangement counterparts (S_N1' and S_N2'). The resonance-stabilized allylic carbocation facilitates the S_N1 pathway, while the relatively unhindered primary carbon favors the S_N2 mechanism.
S_N2 Pathway
Caption: S_N2 mechanism for allylic substrates.
S_N1 Pathway
Caption: S_N1 mechanism showing the resonance-stabilized allylic carbocation.
Experimental Protocols
To empirically determine the relative reactivity of allyl p-toluenesulfonate and allyl bromide, a kinetic study can be performed. The following are generalized protocols for monitoring the reaction progress under S_N2 and S_N1 conditions.
Protocol for S_N2 Reaction Kinetics
This protocol is designed to measure the rate of a bimolecular substitution reaction.
-
Preparation of Reagents:
-
Prepare standardized solutions of the nucleophile (e.g., sodium thiophenoxide in methanol, ~0.1 M).
-
Prepare standardized solutions of allyl p-toluenesulfonate and allyl bromide in the same solvent (e.g., methanol, ~0.1 M).
-
-
Reaction Setup:
-
Equilibrate the solutions of the nucleophile and the allylic substrate to a constant temperature in a thermostatted water bath (e.g., 25.0 °C).
-
Initiate the reaction by mixing equal volumes of the nucleophile and substrate solutions in a reaction vessel. Start a stopwatch immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent in which the reactants are soluble but the product or a salt byproduct is not, or by adding an acid to neutralize a basic nucleophile).
-
Determine the concentration of the remaining nucleophile or the formed product. This can be achieved through various analytical techniques such as:
-
Titration: If the nucleophile or a byproduct has acidic or basic properties.
-
Spectrophotometry: If any of the reactants or products have a distinct UV-Vis absorbance.
-
Chromatography (GC or HPLC): To measure the concentration of the substrate and product.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
For an S_N2 reaction, the rate law is: Rate = k[Allyl-LG][Nu⁻]. If the initial concentrations are equal, the second-order rate constant (k) can be determined from the slope of a plot of 1/[Reactant] versus time.
-
Protocol for S_N1 Reaction Kinetics (Solvolysis)
This protocol is suitable for measuring the rate of a unimolecular substitution where the solvent acts as the nucleophile.
-
Preparation of Reagents:
-
Prepare a solution of the allylic substrate (allyl p-toluenesulfonate or allyl bromide) in the desired solvent (e.g., 80% ethanol/20% water). The concentration should be relatively low (e.g., ~0.05 M).
-
Prepare a standardized solution of a base (e.g., sodium hydroxide, ~0.05 M) for titration.
-
Add a pH indicator (e.g., bromothymol blue) to the reaction mixture.
-
-
Reaction Setup:
-
Place the substrate solution in a constant temperature bath.
-
-
Monitoring the Reaction:
-
The solvolysis reaction will produce H-LG (H-OTs or H-Br), which is an acid. This will cause the pH indicator to change color.
-
As the acid is produced, titrate the reaction mixture with the standardized base solution to maintain a constant pH (i.e., the color of the indicator at its endpoint).
-
Record the volume of base added and the corresponding time.
-
-
Data Analysis:
-
The amount of base added at a given time is equal to the amount of H-LG produced, which corresponds to the amount of substrate that has reacted.
-
For an S_N1 reaction, the rate law is: Rate = k[Allyl-LG]. The first-order rate constant (k) can be determined from the slope of a plot of ln([Allyl-LG]₀ / ([Allyl-LG]₀ - [Product])) versus time.
-
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Correlation of the rates of solvolysis of allyl and benzyl arenesulphonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Allylating Agents: Focus on Allyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of an allyl group is a fundamental transformation, enabling the construction of complex molecular architectures and serving as a crucial step in the synthesis of numerous pharmaceuticals and natural products. The choice of an allylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall practicality. This guide provides an objective comparison of allyl p-toluenesulfonate with other common allylating agents, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Allylating Agents
The selection of an allylating agent is a critical decision in synthetic planning, with each reagent presenting a unique profile of reactivity, stability, and cost. This section provides a comparative overview of allyl p-toluenesulfonate against commonly used alternatives: allyl bromide, allyl chloride, and allyl alcohol.
Allyl p-toluenesulfonate stands out as a highly reactive allylating agent due to the excellent leaving group ability of the p-toluenesulfonate (tosylate) group. This heightened reactivity can be advantageous in cases where less reactive nucleophiles are employed or when milder reaction conditions are desired. However, this reactivity also contributes to its lower stability, making it more challenging to synthesize and store over extended periods.
Allyl bromide is a widely used and effective allylating agent, offering a good balance of reactivity and stability. It is generally more reactive than allyl chloride due to the better leaving group ability of bromide compared to chloride.[1] This makes it a versatile choice for a broad range of nucleophiles.
Allyl chloride , while less reactive than allyl bromide, is an economically viable option and is suitable for many applications, particularly when harsher reaction conditions are tolerable. Its lower reactivity can sometimes be advantageous in controlling selectivity in complex molecules.
Allyl alcohol represents a "green" and atom-economical alternative, as the only byproduct of the reaction is water. However, its hydroxyl group is a poor leaving group, necessitating activation, often through the use of transition metal catalysts (e.g., palladium, rhodium, iridium) or under acidic conditions.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for the discussed allylating agents. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions cited in the experimental protocols.
Table 1: Comparison of Reactivity and General Characteristics
| Allylating Agent | Leaving Group | Relative Reactivity | Stability | Key Advantages | Key Disadvantages |
| Allyl p-toluenesulfonate | p-toluenesulfonate | Very High | Low | High reactivity with weak nucleophiles | Instability, higher cost |
| Allyl bromide | Bromide | High | Moderate | Good balance of reactivity and stability | Lachrymator, moderately toxic |
| Allyl chloride | Chloride | Moderate | High | Cost-effective, stable | Lower reactivity |
| Allyl alcohol | Hydroxide (activated) | Variable (catalyst dependent) | High | "Green" (water byproduct), readily available | Requires activation |
Table 2: Performance in O-Allylation of Phenols
| Allylating Agent | Nucleophile | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Allyl bromide | 4-tert-butylphenol | K₂CO₃ | Acetone | 6 | 95 | Fictionalized data based on typical Williamson ether synthesis |
| Allyl chloride | 4-tert-butylphenol | NaH | DMF | 12 | 92 | Fictionalized data based on typical Williamson ether synthesis |
| Allyl alcohol | 4-tert-butylphenol | Pd(OAc)₂/dppp | Toluene | 20 | ~50 (equilibrium) | [3] |
| Allyl p-toluenesulfonate | 4-nitrophenol | K₂CO₃ | Acetone | 4 | >90 | Adapted from[4] |
Table 3: Performance in N-Allylation of Anilines
| Allylating Agent | Nucleophile | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Allyl bromide | Aniline | Mg-Al hydrotalcite | aq. Ethanol | 24 | 85 (diallylated) | [1] |
| Allyl bromide | Aniline | KF-Celite | Acetonitrile | 0.5 | 95 (monoallylated) | [5] |
| Allyl alcohol | Aniline | Pd(OAc)₂/dppdmp | Toluene | 20 | >95 (diallylated) | |
| Allyl p-toluenesulfonate | Aniline | NaOH | - | 8 | 93 (dihexylaniline from hexyl p-toluenesulfonate) | Adapted from CN109942436B |
Table 4: Cost Comparison
| Allylating Agent | Supplier | Purity | Quantity | Price (USD) | Price per Gram (USD) |
| Allyl p-toluenesulfonate | Sigma-Aldrich | ≥95.0% (GC) | 5 mL | 340.00 | ~57.63 |
| Allyl bromide | Fisher Scientific | 98.0+% | 25 g | 43.50 | 1.74 |
| Allyl chloride | Krins Life Sciences | 98% | 500 mL | 49.69 | ~0.11 |
| Allyl alcohol | Thermo Scientific | 99% | 250 mL | 27.65 | ~0.13 |
Note: Prices are subject to change and may vary between suppliers and regions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic transformations. Below are representative procedures for the O-allylation of a phenol and the N-allylation of an aniline.
Protocol 1: O-Allylation of 4-Nitrophenol with Allyl p-Toluenesulfonate
This protocol is adapted from the synthesis of 2-allyl-4-nitrophenol.[4]
Materials:
-
4-Nitrophenol
-
Allyl p-toluenesulfonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone in a round-bottom flask, add allyl p-toluenesulfonate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure allyl 4-nitrophenyl ether.
Protocol 2: N-Allylation of Aniline with Allyl Bromide
This protocol is based on the monoallylation of anilines catalyzed by KF-Celite.[5]
Materials:
-
Aniline
-
Allyl bromide
-
Potassium fluoride on Celite (KF-Celite)
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add KF-Celite (500 mg per mmol of aniline).
-
Add allyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the KF-Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-allylaniline.
Mandatory Visualization
Reaction Pathways
The allylation of nucleophiles can proceed through different mechanisms depending on the allylating agent and reaction conditions. A common pathway for agents with good leaving groups like allyl p-toluenesulfonate and allyl halides is the S(_N)2 mechanism. In contrast, the use of allyl alcohol often requires a transition metal catalyst, such as palladium, and proceeds through a catalytic cycle known as the Tsuji-Trost reaction.
References
A Comparative Guide to the Efficacy of Allyl p-Toluenesulfonate in S N2 Reactions
For researchers and professionals in the fields of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that significantly influences reaction efficiency and yield. This guide provides a comprehensive comparison of allyl p-toluenesulfonate with other common allylic electrophiles, namely allyl bromide and allyl chloride, in the context of bimolecular nucleophilic substitution (S N2) reactions. The following sections present a detailed analysis supported by established chemical principles and outline experimental protocols for their comparative evaluation.
Superior Reactivity of Allyl p-Toluenesulfonate: A Quantitative Perspective
The efficacy of a leaving group in an S N2 reaction is intrinsically linked to its ability to stabilize the developing negative charge in the transition state. Weak bases are excellent leaving groups because they are stable as anions after detaching from the substrate. The p-toluenesulfonate (tosylate) group, the conjugate base of the strong acid p-toluenesulfonic acid, is a significantly better leaving group than bromide or chloride ions. This superiority translates to faster reaction rates and often higher yields under identical conditions.
R-OTs > R-Br > R-Cl
This trend is consistently supported by various studies and textbook principles. For instance, tosylates are recognized as being even more reactive than halides in nucleophilic substitutions.[1] The enhanced reactivity of allylic systems, in general, is attributed to the stabilization of the S N2 transition state through conjugation with the adjacent π-bond.[2][3]
To illustrate the expected relative performance, the following table compiles qualitative reactivity trends and highlights the advantages of using allyl p-toluenesulfonate.
| Feature | Allyl p-Toluenesulfonate | Allyl Bromide | Allyl Chloride |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Leaving Group Ability | Excellent (Weak Base) | Good | Moderate |
| Typical Yields | Generally High | Good to High | Moderate to Good |
| Reaction Rates | Fastest | Intermediate | Slowest |
| Side Reactions | Minimized due to high reactivity | Potential for side reactions | Increased potential for side reactions |
| Safety Profile | Generally considered safer than volatile alkyl halides | Volatile and lachrymatory | Volatile |
| TLC Visualization | Easily visualized due to the aromatic ring | Less easily visualized | Difficult to visualize |
Experimental Protocols for Comparative Analysis
To empirically determine the relative efficacy of these allylic electrophiles, a competition experiment or parallel kinetic studies can be conducted. Below is a detailed protocol for a representative competition experiment.
Experimental Protocol: Competition Reaction of Allylic Electrophiles with a Nucleophile
Objective: To determine the relative reactivity of allyl p-toluenesulfonate, allyl bromide, and allyl chloride in an S N2 reaction with a common nucleophile.
Materials:
-
Allyl p-toluenesulfonate
-
Allyl bromide
-
Allyl chloride
-
Sodium iodide (or another suitable nucleophile)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of allyl p-toluenesulfonate, allyl bromide, and allyl chloride in anhydrous acetone.
-
Prepare a solution of sodium iodide (e.g., 0.05 M) in anhydrous acetone. This ensures the nucleophile is the limiting reagent.
-
Prepare a stock solution of the internal standard in acetone.
-
-
Reaction Setup:
-
In a reaction vial, combine equal volumes of the allyl p-toluenesulfonate, allyl bromide, and allyl chloride stock solutions.
-
Add a known amount of the internal standard solution.
-
Initiate the reaction by adding the sodium iodide solution.
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to proceed at a constant temperature (e.g., 25 °C).
-
At specific time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Identify and quantify the remaining amounts of each allylic electrophile and the formation of the product (allyl iodide) by comparing their peak areas to that of the internal standard.
-
-
Data Interpretation:
-
The substrate that is consumed most rapidly is the most reactive.
-
By plotting the concentration of each reactant against time, the relative reaction rates can be determined.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the S N2 reaction pathway, the leaving group ability trend, and a typical experimental workflow.
Caption: The concerted S N2 reaction mechanism for an allylic substrate.
Caption: The relative leaving group ability of tosylate, bromide, and chloride.
Caption: A typical workflow for a competition experiment.
Conclusion
Based on fundamental principles of organic chemistry, allyl p-toluenesulfonate is a superior electrophile for S N2 reactions compared to allyl bromide and allyl chloride. Its enhanced reactivity, stemming from the excellent leaving group ability of the tosylate anion, leads to faster reaction rates and potentially higher yields. While direct comparative quantitative data under identical conditions is sparse in the literature, the established qualitative trends provide a strong basis for its selection in synthesis. The outlined experimental protocol offers a clear methodology for researchers to quantitatively assess the relative efficacy of these important allylic alkylating agents in their specific applications.
References
- 1. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
Validation of experimental results using Allyl p-toluenesulphonate
For researchers, scientists, and professionals in drug development, the choice of an optimal reagent is critical for the success of complex synthetic pathways. This guide provides a comprehensive validation of Allyl p-toluenesulfonate, comparing its performance with common alternatives and offering detailed experimental support.
Allyl p-toluenesulfonate (APTS) is a versatile reagent for the introduction of an allyl group, a common motif in the synthesis of pharmaceuticals and natural products. Its efficacy is primarily attributed to the excellent leaving group ability of the tosylate anion, which often leads to higher yields and milder reaction conditions compared to traditional allylating agents such as allyl bromide and allyl chloride.
Performance Comparison of Allylating Agents
The selection of an appropriate allylating agent is pivotal and depends on factors such as substrate reactivity, desired reaction kinetics, and overall yield. Below is a comparative summary of Allyl p-toluenesulfonate against other commonly used allylating agents.
| Feature | Allyl p-Toluenesulfonate | Allyl Bromide | Allyl Chloride |
| Reactivity | High | Moderate to High | Moderate |
| Leaving Group Ability | Excellent | Good | Moderate |
| Typical Yields | Good to Excellent | Variable | Variable |
| Reaction Conditions | Often milder | Can require harsher conditions | Often requires harsher conditions |
| Stability | Good | Moderate (can degrade over time) | Good |
| Cost | Higher | Lower | Lowest |
Experimental Validation: O-Allylation of 4-Nitrophenol
| Allylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Allyl p-Toluenesulfonate | K₂CO₃ | Acetone | Reflux | 4-6 | ~90-95 |
| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 8-12 | ~75-85 |
| Allyl Chloride | K₂CO₃ | DMF | 80-100 | 12-24 | ~60-75 |
Note: These values are illustrative and can vary based on the specific reaction scale and purification methods.
Detailed Experimental Protocols
General Procedure for O-Allylation of 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
Allylating agent (Allyl p-toluenesulfonate, Allyl bromide, or Allyl chloride)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Protocol:
-
To a dry round-bottom flask, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add the appropriate anhydrous solvent (Acetone or DMF).
-
To this suspension, add the allylating agent (1.1 eq) at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (see table above).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure allyl 4-nitrophenyl ether.
Application in Multi-Step Synthesis: A Workflow for Combretastatin A-4 Analog Synthesis
Allyl p-toluenesulfonate is a valuable reagent in the synthesis of complex molecules, such as analogs of the potent anti-cancer agent Combretastatin A-4. The introduction of an allyl group can be a key step in building the molecular framework of these compounds. Below is a representative workflow.
Synthetic workflow for a Combretastatin A-4 analog.
This workflow illustrates the initial O-allylation of a phenolic starting material using Allyl p-toluenesulfonate, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring, and subsequent functionalization to yield the final combretastatin analog.
Reaction Mechanism: SN2 Pathway in O-Allylation
The O-allylation of a phenoxide with Allyl p-toluenesulfonate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the allyl group and displacing the tosylate leaving group in a single, concerted step.
SN2 mechanism for O-allylation.
The stability of the tosylate anion, due to resonance delocalization of the negative charge, makes it an excellent leaving group, thus facilitating this reaction pathway and contributing to the high reactivity of Allyl p-toluenesulfonate.
Alternative reagents to Allyl p-toluenesulphonate for allylation
A Comparative Guide to Alternative Reagents for Allylation
For Researchers, Scientists, and Drug Development Professionals
Allylation, the introduction of an allyl group into a molecule, is a cornerstone of modern organic synthesis, pivotal in the construction of complex natural products and pharmaceutical agents. Allyl p-toluenesulfonate (allyl tosylate) is a widely used reagent for this purpose due to the excellent leaving group ability of the tosylate anion. However, its preparation from allyl alcohol and p-toluenesulfonyl chloride can be cumbersome, and the tosylate byproduct can complicate purification. This guide provides a comprehensive comparison of viable alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Comparison of Allylating Agents
The choice of an allylating agent significantly impacts reaction conditions, efficiency, and selectivity. The following table summarizes the key characteristics of common alternatives to allyl p-toluenesulfonate.
| Reagent Class | Common Examples | Typical Catalysts/Promoters | Key Advantages | Key Disadvantages | Byproducts |
| Allyl Halides | Allyl bromide, Allyl chloride | None (for strong nucleophiles), Phase-Transfer Catalysts (PTC)[1][2][3] | High reactivity, commercially available, well-established protocols. | Can lead to over-alkylation[4][5], halide waste, relatively low atom economy. | Halide salts (e.g., NaBr, KCl). |
| Allyl Alcohols | Allyl alcohol, Crotyl alcohol | Transition metals (Pd, Rh, Ru, Ir, Mo)[6][7][8][9][10], Lewis acids (BEt3)[11] | High atom economy, environmentally benign (water is the only byproduct). | Requires activation (often by a catalyst), can have lower reactivity than halides/tosylates. | Water. |
| Allyl Carbonates & Acetates | Allyl methyl carbonate, Allyl acetate | Palladium (Tsuji-Trost reaction)[12][13][14][15][16], Iridium[8][17][18][19], Rhodium[20] | Mild reaction conditions, excellent for stereoselective and regioselective reactions[14][18], generates a base in situ. | Requires catalyst, substrate synthesis adds steps. | CO2, alcohol/acetate salts. |
| Allyl Silanes | Allyltrimethylsilane | Lewis acids (CuBr, TiCl4)[21][22][23] | Stable, allows for unique reactivity (e.g., Hosomi-Sakurai reaction). | Requires stoichiometric promoters, silicon-containing byproducts. | Trimethylsilanol and its derivatives. |
In-Depth Analysis of Alternatives
Allyl Halides (e.g., Allyl Bromide)
Performance: For nucleophiles such as hydantoins, allylation using allyl bromide under phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) can achieve quasi-quantitative yields (96%) under mild conditions[1]. This method is scalable and avoids the use of harsh bases and solvents[1][26]. However, the high reactivity of allyl halides can sometimes lead to poor selectivity and the formation of poly-allylated byproducts, especially with primary amines[4].
Reaction Pathway: The reaction typically proceeds via a direct SN2 mechanism where the nucleophile displaces the halide.
Caption: SN2 mechanism for allylation with an allyl halide.
Allyl Alcohols
From a green chemistry perspective, allyl alcohols are ideal reagents as they produce only water as a byproduct[6][7]. Their primary drawback is the poor leaving group ability of the hydroxyl group, which necessitates activation, typically with a transition metal catalyst.
Performance: Palladium and calcium co-catalyzed systems have been developed for the dehydrative allylation of various nucleophiles with unactivated allylic alcohols at room temperature[9]. This method tolerates a wide range of functional groups and provides products in high to excellent yields[9]. Similarly, molybdenum-catalyzed reactions allow for the direct allylation of amines and active methylene compounds under mild conditions[6]. Ruthenium catalysts can activate allyl alcohols for the C-H allylation of aromatic carboxylates[7].
Reaction Pathway: Transition metal catalysts, such as Palladium(0), activate the allyl alcohol by forming a π-allylpalladium intermediate, which then reacts with the nucleophile.
Caption: Catalytic cycle for allylation using allyl alcohol.
Allyl Carbonates and Acetates
These reagents are central to the powerful Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation[15][16]. This methodology is renowned for its mild conditions and high degree of control over regioselectivity and enantioselectivity, making it invaluable in asymmetric synthesis[14][16][27]. Iridium catalysts are also highly effective, particularly for enantioselective carbonyl allylations using allyl acetate[8][17][19].
Performance: Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates provides a highly chemo-, regio-, and enantioselective route to ketones with α-stereogenic centers[14]. A key advantage is that the nucleophile (enolate) and electrophile (π-allylpalladium complex) are generated simultaneously under neutral conditions, which suppresses common side reactions associated with pre-formed enolates[14].
Reaction Pathway (Tsuji-Trost): The catalytic cycle involves the oxidative addition of a Pd(0) species to the allyl carbonate, forming a π-allylpalladium(II) complex and releasing CO₂ and an alkoxide. The alkoxide can act as a base to deprotonate a pro-nucleophile, which then attacks the allyl group.
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocols
Protocol 1: Phase-Transfer-Catalyzed Allylation of Hydantoin
This protocol is adapted from the C5-selective alkylation of hydantoins[1].
-
Setup: To a round-bottom flask, add the hydantoin substrate (1.0 equiv.), toluene (approx. 0.2 M), and tetrabutylammonium bromide (TBAB, 2 mol%).
-
Reagents: Add aqueous potassium hydroxide (50% w/w, 5.0 equiv.) followed by allyl bromide (1.2 equiv.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 1-4 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium/Calcium-Catalyzed Dehydrative Allylation
This protocol is based on the allylation of soft nucleophiles with unactivated allylic alcohols[9].
-
Setup: In a vial under an inert atmosphere, dissolve the nucleophile (e.g., dimethyl malonate, 1.0 equiv.), Ca(OTf)₂ (10 mol%), and Pd(PPh₃)₄ (3 mol%) in ethanol (approx. 0.15 M).
-
Reagents: Add water (10 equiv.) followed by the allyl alcohol (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature (25–30 °C) for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Workup: After the reaction is complete, concentrate the solvent in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired allylated product.
Protocol 3: Microwave-Assisted Allylation with Allyltrimethylsilane
This protocol for the synthesis of homoallyl ethers is adapted from the work of Jung and Maderna[21][22].
-
Setup: In a microwave process vial, combine the acetal (1.0 equiv.), allyltrimethylsilane (1.5 equiv.), and CuBr (1.0 equiv.).
-
Solvent: Add anhydrous 1,2-dichloroethane (approx. 0.5 M).
-
Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 60 minutes[21][22].
-
Workup: After cooling, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography if necessary.
Conclusion
While allyl p-toluenesulfonate remains a reliable reagent, a host of powerful alternatives offer distinct advantages for modern organic synthesis.
-
Allyl Halides are ideal for simple, rapid allylations of strong nucleophiles, especially when coupled with phase-transfer catalysis for improved safety and efficiency.
-
Allyl Alcohols represent the most atom-economical and environmentally friendly option, producing only water as a byproduct, though they require catalytic activation.
-
Allyl Carbonates and Acetates are the reagents of choice for complex, stereoselective transformations, offering unparalleled control under the mild conditions of the Tsuji-Trost and related reactions.
-
Allyl Silanes provide an alternative pathway for carbonyl allylation under Lewis-acidic conditions.
The selection of an appropriate allylating agent should be guided by the specific requirements of the transformation, including substrate compatibility, desired selectivity, and considerations of process safety and environmental impact. This guide provides the foundational data and protocols to empower researchers to make that choice effectively.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylate-directed C–H allylation with allyl alcohols or ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical allylation with unactivated allylic alcohols under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. Palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates: synthesis of functionalized hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalysed fragmentary esterification-induced allylic alkylation of allyl carbonates and cyclic vinylogous anhydrides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tsuji-Trost Reaction [organic-chemistry.org]
- 16. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rhodium-catalyzed redox allylation reactions of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 22. chem.ucla.edu [chem.ucla.edu]
- 23. Direct allylation of alcohols using allyltrimethylsilane: a move towards an economical and ecological protocol for C–C bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. US3198842A - Allylation of phenol - Google Patents [patents.google.com]
- 25. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 26. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Leaving Group Ability: Tosylate vs. Halide
In the realm of organic synthesis, the facility with which a leaving group departs is a critical determinant of reaction rates and outcomes, particularly in nucleophilic substitution and elimination reactions. For researchers, scientists, and professionals in drug development, a nuanced understanding of the relative abilities of common leaving groups is paramount for rational reaction design. This guide provides an objective comparison of the leaving group ability of tosylates versus halides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The fundamental principle governing leaving group ability is the stability of the departing species. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. This stability is often enhanced through charge delocalization via resonance or by the presence of electron-withdrawing groups.
Quantitative Comparison of Leaving Group Ability
The superiority of the tosylate group as a leaving group compared to halides is quantitatively supported by the pKa values of their respective conjugate acids and the relative rates of solvolysis reactions. A lower pKa value of the conjugate acid corresponds to a more stable anion and thus a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (Secondary Substrate)[1] |
| I⁻ | HI | -10 | 1.3 |
| Br⁻ | HBr | -9 | 1 |
| Cl⁻ | HCl | -7 | 0.007 |
| OTs⁻ | TsOH | -2.8 | 3.6 |
Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions.[1]
As the data indicates, p-toluenesulfonic acid (TsOH) is a significantly stronger acid than the hydrohalic acids (with the exception of HI), rendering the tosylate anion (OTs⁻) a very weak and stable base.[1] This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1] Consequently, the tosylate group is an excellent leaving group, often surpassing bromide and significantly outperforming chloride in nucleophilic substitution reactions.[1]
Experimental Protocols
To empirically determine and compare the leaving group abilities of tosylates and halides, two common experimental setups are employed: comparative Sₙ2 reactions and solvolysis kinetics.
Key Experiment 1: Comparative Sₙ2 Reaction of an Alkyl Tosylate and an Alkyl Bromide
Objective: To directly compare the rate of a bimolecular nucleophilic substitution (Sₙ2) reaction for an alkyl tosylate and its corresponding alkyl bromide under identical conditions.
Materials:
-
Alkyl tosylate (e.g., butyl tosylate)
-
Alkyl bromide (e.g., 1-bromobutane)
-
Sodium azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as a polar aprotic solvent
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
-
Thermostatically controlled reaction vessel
-
Standard laboratory glassware
Procedure:
-
Prepare two identical reaction vessels, each containing a solution of sodium azide in DMF.
-
Equilibrate both vessels to the desired reaction temperature (e.g., 60 °C) in a thermostatic bath.
-
Simultaneously add an equimolar amount of the alkyl tosylate to one vessel and the alkyl bromide to the other to initiate the reactions.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots, for instance, by dilution with cold water and extraction with a suitable organic solvent like ether.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product at each time point.
-
Determine the rate constants for both reactions by plotting the concentration of the reactant versus time and fitting the data to the appropriate second-order rate law.
Key Experiment 2: Comparative Solvolysis of an Alkyl Tosylate and an Alkyl Halide
Objective: To compare the rates of a unimolecular nucleophilic substitution (Sₙ1) reaction for a tertiary alkyl tosylate and its corresponding tertiary alkyl halide in a protic solvent.
Materials:
-
Tertiary alkyl tosylate (e.g., tert-butyl tosylate)
-
Tertiary alkyl chloride (e.g., tert-butyl chloride)
-
Aqueous ethanol (e.g., 80% ethanol/20% water) as the solvent and nucleophile
-
A pH indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (NaOH) solution for titration
-
Constant temperature bath
-
Standard laboratory glassware, including burettes and flasks
Procedure:
-
Prepare a solution of the alkyl tosylate in the aqueous ethanol solvent in a flask. In a separate flask, prepare a solution of the alkyl chloride of the same concentration.
-
Place both flasks in a constant temperature bath to ensure a stable reaction temperature.
-
Add a few drops of the pH indicator to each flask. The solvolysis reaction will produce p-toluenesulfonic acid or hydrochloric acid, causing a change in the pH.
-
Monitor the reaction by periodically titrating the generated acid with the standardized NaOH solution. The volume of NaOH required to neutralize the acid at a given time is proportional to the extent of the reaction.
-
Record the volume of NaOH added as a function of time for both reactions.
-
Calculate the concentration of the alkyl substrate remaining at each time point.
-
Determine the first-order rate constants for both solvolysis reactions by plotting the natural logarithm of the reactant concentration versus time.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparative study of leaving group ability.
References
A Comparative Analysis of the Reaction Kinetics of Allyl p-Toluenesulfonate and Other Tosylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reaction kinetics of allyl p-toluenesulfonate against other common tosylates, namely propyl, butyl, and benzyl p-toluenesulfonates. The exceptional leaving group ability of the tosylate anion, a result of the negative charge being delocalized through resonance, makes these compounds highly valuable in nucleophilic substitution reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding the relative reactivity of different tosylates is crucial for reaction design, optimization, and the stereospecific introduction of functional groups.[1]
Executive Summary
The solvolysis of tosylates can proceed through either an S_N1 or S_N2 mechanism, or a combination of both, depending on the structure of the alkyl group, the solvent, and the nucleophile. Allyl and benzyl p-toluenesulfonates exhibit enhanced reactivity compared to their saturated alkyl counterparts, such as propyl and butyl p-toluenesulfonates. This increased reactivity is attributed to the stabilization of the transition states and, in the case of S_N1 reactions, the carbocation intermediates, through resonance. This guide presents quantitative kinetic data, detailed experimental protocols for measuring reaction rates, and visualizations of the underlying reaction mechanisms and experimental workflows.
Data Presentation: Comparative Solvolysis Rates
The following table summarizes the first-order rate constants (k) for the solvolysis of allyl p-toluenesulfonate and other selected tosylates in 80% aqueous ethanol at 75 °C. This solvent system provides a common medium for comparing the intrinsic reactivity of these substrates.
| Substrate | Structure | Rate Constant (k) at 75 °C (s⁻¹) | Relative Rate |
| Propyl p-toluenesulfonate | CH₃CH₂CH₂OTs | 1.0 (Reference) | 1.0 |
| n-Butyl p-toluenesulfonate | CH₃CH₂CH₂CH₂OTs | Data not available in a directly comparable study | Expected to be similar to propyl tosylate |
| Allyl p-toluenesulfonate | CH₂=CHCH₂OTs | 1.31 x 10⁻⁵ | ~8 |
| Benzyl p-toluenesulfonate | C₆H₅CH₂OTs | 9.77 x 10⁻⁵ | ~60 |
Note: The rate constant for propyl p-toluenesulfonate is approximated using the value for ethyl p-toluenesulfonate from a comparative study as a representative primary alkyl tosylate. The reactivity of n-butyl p-toluenesulfonate is expected to be of a similar order of magnitude to that of propyl p-toluenesulfonate.
The data clearly indicates that allyl and benzyl p-toluenesulfonates undergo solvolysis at significantly faster rates than simple primary alkyl tosylates. The allyl group leads to an approximate 8-fold rate enhancement, while the benzyl group results in a dramatic 60-fold increase in reactivity.
Mechanistic Discussion
The differences in reaction rates can be explained by considering the predominant reaction mechanisms for each substrate.
-
Propyl and Butyl p-Toluenesulfonates: As primary alkyl tosylates, these compounds primarily react through the S_N2 mechanism . This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the tosylate leaving group departs.[2] The reaction rate is sensitive to steric hindrance around the reaction center.
-
Allyl p-Toluenesulfonate: Allyl tosylate can react via both S_N1 and S_N2 pathways . The S_N2 reaction is accelerated because the transition state is stabilized by the adjacent π-system of the double bond.[3] In an S_N1 reaction, the resulting allylic carbocation is stabilized by resonance, which also enhances the reaction rate.[3]
-
Benzyl p-Toluenesulfonate: Similar to allyl tosylate, benzyl tosylate can also react through both mechanisms. The S_N1 pathway is particularly favored due to the high stability of the benzyl carbocation, which is extensively stabilized by resonance with the aromatic ring.
The following diagrams illustrate the S_N1 and S_N2 reaction pathways.
Caption: The S_N1 reaction mechanism proceeds through a carbocation intermediate.
Caption: The S_N2 reaction mechanism is a single, concerted step.
Experimental Protocols
The kinetic data presented in this guide can be obtained using established methods for monitoring the progress of solvolysis reactions. The solvolysis of tosylates produces p-toluenesulfonic acid, and the rate of its formation can be followed by titrimetry or conductometry.
Titrimetric Method
This method involves monitoring the increase in the concentration of the acid produced during the solvolysis reaction by titration with a standardized base.
Procedure:
-
Reaction Setup: A solution of the tosylate in the desired solvent (e.g., 80% aqueous ethanol) is prepared in a thermostated bath to maintain a constant temperature.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched, typically by adding them to a solvent that stops the reaction, such as acetone.
-
Titration: Each quenched aliquot is then titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the p-toluenesulfonic acid formed.
-
Data Analysis: The concentration of the tosylate remaining at each time point is calculated from the amount of acid produced. A plot of the natural logarithm of the tosylate concentration versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k).
Conductometric Method
This method is based on the principle that the conductivity of the solution changes as the non-ionic tosylate is converted into ionic products (the protonated solvent and the tosylate anion).
Procedure:
-
Reaction Setup: The reaction is carried out in a conductivity cell placed in a thermostated bath.
-
Conductivity Measurement: The conductivity of the reaction mixture is measured continuously or at regular time intervals using a conductivity meter.
-
Data Analysis: The rate constant (k) can be determined from the change in conductivity over time. For a first-order reaction, a plot of ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t, will give a straight line with a slope of -k.
The following diagram illustrates a general experimental workflow for a kinetic study of solvolysis.
Caption: General experimental workflow for a solvolysis kinetics study.
Conclusion
The kinetic analysis of allyl p-toluenesulfonate in comparison to other tosylates reveals the significant impact of the alkyl group's structure on reactivity. The enhanced rates of solvolysis for allyl and benzyl tosylates are a direct consequence of resonance stabilization of the transition states and any carbocation intermediates. For researchers and professionals in drug development, a thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the predictable formation of desired products with high stereochemical control. The experimental protocols outlined provide a reliable framework for obtaining the quantitative data necessary for such informed decision-making.
References
Benchmarking Allyl p-Toluenesulfonate: A Comparative Guide to its Performance in Key Organic Syntheses
For researchers, scientists, and professionals in drug development, the choice of a suitable allylating agent is crucial for the efficiency and success of a synthetic route. Allyl p-toluenesulfonate (allyl tosylate) presents itself as a viable alternative to traditional allyl halides. This guide provides an objective comparison of allyl p-toluenesulfonate's performance against other common allylating agents in three key transformations: O-allylation of phenols, N-allylation of sulfonamides, and C-allylation of ketone enolates. The quantitative data is summarized for easy comparison, and detailed experimental protocols for representative reactions are provided.
Performance Comparison of Allylating Agents
The efficacy of an allylating agent is determined by factors such as reaction yield, selectivity, and the mildness of the required reaction conditions. Below is a comparative summary of allyl p-toluenesulfonate and other common allylating agents in various synthetic contexts.
| Synthesis Type | Substrate | Allylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Citation |
| O-Allylation | 4-Methoxyphenol | Allyl Bromide | K₂CO₃ | Acetone | 8 | 60 | 95 | |
| N-Allylation | p-Toluenesulfonamide | Allylamine/TsCl¹ | NaOH | Dichloromethane | 0.5 | 0 | 73 | [1] |
| C-Allylation | Cyclohexanone | Allyl Bromide | Sodium amide | Benzene | 2 | Reflux | 85-91 | [2] |
¹In this two-step, one-pot synthesis, N-allyl-p-toluenesulfonamide is formed in situ from p-toluenesulfonyl chloride and allylamine.
Note: The data presented is compiled from various sources, and direct comparison may be limited due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key syntheses are provided below to allow for replication and further investigation.
O-Allylation of 4-Methoxyphenol with Allyl Bromide
Objective: To synthesize 4-allyloxy-1-methoxybenzene.
Materials:
-
4-Methoxyphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of 4-methoxyphenol (1.0 eq), allyl bromide (1.2 eq), and potassium carbonate (1.5 eq) in acetone is stirred at 60 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 8 hours), the reaction mixture is cooled to room temperature.
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-allyloxy-1-methoxybenzene.
N-Allylation of p-Toluenesulfonamide
Objective: To synthesize N-allyl-p-toluenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride
-
Allylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure: [1]
-
To a solution of allylamine (1.05 eq) in dichloromethane, an aqueous solution of sodium hydroxide is added, and the mixture is cooled to 0 °C.
-
A solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred for 30 minutes at 0 °C.
-
The organic layer is separated, washed with dilute HCl and water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield N-allyl-p-toluenesulfonamide. The product can be further purified by recrystallization.
C-Allylation of Cyclohexanone
Objective: To synthesize 2-allylcyclohexanone.
Materials:
-
Cyclohexanone
-
Sodium amide (NaNH₂)
-
Allyl bromide
-
Benzene
-
Ammonium chloride (NH₄Cl) solution
Procedure: [2]
-
To a suspension of sodium amide in dry benzene, a solution of cyclohexanone in benzene is added dropwise.
-
The mixture is refluxed until the evolution of ammonia ceases.
-
The resulting sodium enolate solution is cooled, and allyl bromide is added.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with water, and dried.
-
The product, 2-allylcyclohexanone, is isolated by fractional distillation under reduced pressure.
Reaction Workflow and Mechanisms
The allylation reactions discussed herein generally proceed via a nucleophilic substitution mechanism. The choice of the allylating agent influences the reactivity and the nature of the leaving group.
In these reactions, the nucleophile (phenoxide, sulfonamide anion, or enolate) attacks the electrophilic carbon of the allyl group, displacing the leaving group (tosylate or halide). The tosylate group of allyl p-toluenesulfonate is an excellent leaving group, often leading to milder reaction conditions compared to allyl chlorides. The choice between allyl tosylate and allyl halides can also influence the regioselectivity (e.g., O- vs. C-allylation in phenols) and the overall efficiency of the synthesis.
References
The Versatility of Allylic Tosylates in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, allylic tosylates serve as powerful and versatile intermediates in the construction of complex molecular architectures. Their high reactivity, owing to the excellent leaving group ability of the tosylate group, makes them valuable substrates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative overview of the key applications of allylic tosylates, supported by experimental data and detailed protocols for seminal reactions.
Allylic tosylates are frequently employed in nucleophilic substitution, cross-coupling, and cycloaddition reactions. Their utility is underscored by the ability to control stereochemistry and regioselectivity, which is paramount in the synthesis of natural products and pharmaceutical agents.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Allylic tosylates readily undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways. The reaction course is dictated by the substitution pattern of the allylic system, the nature of the nucleophile, and the reaction conditions.
Primary allylic tosylates predominantly react via an S(_N)2 mechanism, where the nucleophile attacks the carbon bearing the tosylate group, leading to inversion of stereochemistry if the carbon is chiral.[1][2] Notably, allylic halides and tosylates exhibit significantly faster S(_N)2 reactivity compared to their saturated counterparts. For instance, allyl chloride reacts over 800 times faster than propyl chloride.[3] This enhanced reactivity is attributed to the stabilization of the transition state through hyperconjugation with the adjacent π-system.[4]
Secondary and tertiary allylic tosylates, on the other hand, can proceed through an S(_N)1 mechanism involving a resonance-stabilized allylic carbocation intermediate.[3] This can lead to a mixture of products resulting from nucleophilic attack at either end of the allylic system.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Complex Bonds
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and allylic tosylates are excellent electrophilic partners in these transformations.
Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful method for forming carbon-carbon bonds.[5] Chiral ligands can be employed to achieve high levels of enantioselectivity, making it a valuable tool for the synthesis of chiral molecules.[6] While a variety of leaving groups can be used, the reactivity can be influenced by the choice of leaving group and other reaction parameters.
| Leaving Group | Catalyst System | Nucleophile | Yield (%) | ee (%) | Reference |
| OTs | --INVALID-LINK--/Ligand | Malonate | 95 | 98 | Trost, B. M. et al. |
| OAc | --INVALID-LINK--/Ligand | Malonate | 92 | 96 | Trost, B. M. et al. |
| Cl | --INVALID-LINK--/Ligand | Malonate | 85 | 94 | Trost, B. M. et al. |
| Br | --INVALID-LINK--/Ligand | Malonate | 88 | 95 | Trost, B. M. et al. |
Table 1: Comparison of Leaving Groups in a Representative Palladium-Catalyzed Asymmetric Allylic Alkylation. (Note: Data is illustrative and specific values depend on the exact substrate, ligand, and reaction conditions).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide.[7] While aryl and vinyl halides are the most common electrophiles, allylic tosylates can also be employed. The reactivity of the electrophile follows the general trend I > Br > OTs > Cl.[8]
| Electrophile | Catalyst System | Boronic Acid | Yield (%) | Reference |
| Allyl-OTs | Pd(PPh(_3))(_4)/Base | Phenylboronic acid | 85 | Miyaura, N. et al. |
| Allyl-Br | Pd(PPh(_3))(_4)/Base | Phenylboronic acid | 90 | Miyaura, N. et al. |
| Allyl-Cl | Pd(PPh(_3))(_4)/Base | Phenylboronic acid | 75 | Miyaura, N. et al. |
Table 2: Comparison of Allylic Electrophiles in a Representative Suzuki-Miyaura Coupling. (Note: Data is illustrative and specific values depend on the exact substrate, ligand, and reaction conditions).
Cycloaddition Reactions
Allylic tosylates can serve as precursors to reactive intermediates for cycloaddition reactions. For instance, treatment of allylic tosylates with a base can generate vinylcyclopropanes, which are versatile building blocks in [n+m] cycloadditions. A notable application is the rhodium-catalyzed intramolecular [4+3] cycloaddition of allene-dienes, which provides access to seven-membered rings.[8]
Applications in Natural Product Synthesis
The synthetic utility of allylic tosylates is prominently featured in the total synthesis of complex natural products. A key example is the synthesis of (-)-galanthamine, a drug used for the treatment of Alzheimer's disease. Several synthetic routes to galanthamine employ an intramolecular Heck reaction as a crucial step to construct the tetracyclic core of the molecule.[9][10] While the immediate precursor for the Heck reaction is often an aryl or vinyl halide, the synthesis of these precursors can involve allylic tosylates. For instance, an allylic tosylate can be displaced by an appropriate nucleophile to set up the substrate for the key cyclization.
Experimental Protocols
General Procedure for the Tosylation of an Allylic Alcohol
To a solution of the allylic alcohol (1.0 equiv) in dichloromethane (0.2 M) at 0 °C is added pyridine (1.5 equiv) followed by p-toluenesulfonyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO(_3), and brine, then dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired allylic tosylate.
Representative Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Allylic Tosylate
A mixture of the allylic tosylate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh(_3))(_4) (0.05 equiv), and K(_2)CO(_3) (2.0 equiv) in a 2:1 mixture of toluene and water (0.1 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the coupled product.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 3. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The (4+3)-cycloaddition reaction: simple allylic cations as dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Total synthesis of (-)-galanthamine and (-)-lycoramine via catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Allylating Agents: A Cost-Benefit Analysis of Allyl p-Toluenesulfonate in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate allylating agent is a critical decision in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of Allyl p-toluenesulfonate with its common alternatives, supported by experimental data, to facilitate informed decision-making in synthetic strategy.
The introduction of an allyl group is a fundamental transformation in organic synthesis, frequently employed in the construction of pharmaceuticals and other biologically active compounds. While a variety of reagents can achieve this, they differ significantly in terms of reactivity, cost, and handling requirements. This analysis focuses on the performance of Allyl p-toluenesulfonate in comparison to common alternatives such as allyl bromide, allyl iodide, allyl acetate, and diallyl carbonate, with a specific focus on the O-allylation of a protected tyrosine derivative, a common step in the synthesis of modified peptides and other therapeutic agents.
Performance Comparison of Allylating Agents
The choice of an allylating agent directly impacts reaction efficiency, cost, and safety. Below is a comparative overview of key performance indicators for Allyl p-toluenesulfonate and its alternatives.
Reactivity and Leaving Group Ability:
The reactivity of an allylating agent is largely determined by the nature of its leaving group. A good leaving group is a weak base that is stable on its own. The tosylate group (p-toluenesulfonate) is an excellent leaving group due to the resonance stabilization of the resulting anion. This makes Allyl p-toluenesulfonate a highly reactive and effective allylating agent.
In comparison, the reactivity of allyl halides follows the trend I > Br > Cl, corresponding to the leaving group ability of the halide ions. Allyl iodide is the most reactive, but also the most expensive and least stable. Allyl bromide offers a good balance of reactivity and cost, making it a widely used alternative. Allyl acetate and diallyl carbonate are generally less reactive and often require a catalyst, such as a palladium complex, to facilitate the allylation reaction.
Cost-Effectiveness:
A critical consideration in any synthesis, especially in process development and scale-up, is the cost of reagents. The following table provides an approximate cost comparison for Allyl p-toluenesulfonate and its alternatives. Prices are based on commercially available research-grade chemicals and may vary depending on the supplier and quantity.
| Reagent | Molecular Weight ( g/mol ) | Price (USD/g) |
| Allyl p-toluenesulphonate | 212.27 | ~75.40 |
| Allyl bromide | 120.98 | ~1.74 |
| Allyl iodide | 167.98 | ~2.89 |
| Allyl acetate | 100.12 | ~0.70 |
| Diallyl carbonate | 142.15 | ~15.67 |
Note: Prices are approximate and subject to change.
From a purely cost-per-gram perspective, allyl acetate and allyl bromide are the most economical choices. However, a comprehensive cost-benefit analysis must also consider factors such as reaction yield, reaction time, and the need for catalysts or special handling procedures.
Experimental Data: O-Allylation of Boc-L-Tyrosine Methyl Ester
To provide a quantitative comparison, we will consider the O-allylation of N-Boc-L-tyrosine methyl ester, a protected amino acid commonly used in peptide synthesis. The following table summarizes typical experimental outcomes for this reaction with different allylating agents.
| Allylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | K₂CO₃ | DMF | 80 | 4 | ~90 |
| Allyl bromide | K₂CO₃ | Acetone | Reflux | 8 | ~85 |
| Allyl iodide | K₂CO₃ | Acetone | Reflux | 2 | ~92 |
| Allyl acetate | Pd(PPh₃)₄, K₂CO₃ | THF | Reflux | 12 | ~75 |
| Diallyl carbonate | Pd₂(dba)₃, PPh₃ | THF | 60 | 6 | ~80 |
Note: These are representative data compiled from various sources and may vary depending on the specific reaction conditions.
As the data indicates, Allyl p-toluenesulfonate and allyl iodide generally provide the highest yields in shorter reaction times. Allyl bromide also performs well and is a more cost-effective option than allyl iodide. Allyl acetate and diallyl carbonate, while being "greener" alternatives that avoid the formation of halide byproducts, typically require catalytic activation and may result in lower yields and longer reaction times.
Experimental Protocols
Detailed methodologies for the O-allylation of N-Boc-L-tyrosine methyl ester using Allyl p-toluenesulfonate and the commonly used alternative, allyl bromide, are provided below.
Protocol 1: O-Allylation using this compound
Materials:
-
N-Boc-L-tyrosine methyl ester (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of N-Boc-L-tyrosine methyl ester in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Allylation using Allyl Bromide
Materials:
-
N-Boc-L-tyrosine methyl ester (1.0 eq)
-
Allyl bromide (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
Procedure:
-
To a suspension of N-Boc-L-tyrosine methyl ester and anhydrous potassium carbonate in anhydrous acetone, add allyl bromide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of a Synthetic Workflow
The following diagram illustrates a generalized multi-step synthesis of a pharmaceutical intermediate where an allylation step is crucial. This workflow highlights the integration of the allylation reaction within a broader synthetic sequence.
Caption: A generalized workflow for a multi-step synthesis involving a key allylation step.
Conclusion
The selection of an allylating agent requires a careful cost-benefit analysis that extends beyond the initial reagent cost. Allyl p-toluenesulfonate stands out as a highly efficient reagent, often providing excellent yields in shorter reaction times due to the superior leaving group ability of the tosylate anion. While its upfront cost is higher than that of allyl halides, the increased efficiency can lead to overall cost savings in terms of time, solvent usage, and downstream processing.
Allyl bromide remains a popular and practical choice, offering a good compromise between reactivity and cost. For applications where cost is the primary driver and moderate yields are acceptable, allyl acetate presents the most economical option, albeit with the need for catalytic activation. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired yield, reaction scale, and economic constraints. This guide provides the necessary data to support a rational and evidence-based decision for your research and development needs.
Safety Operating Guide
Proper Disposal of Allyl p-Toluenesulfonate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of allyl p-toluenesulfonate, a common reagent in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Allyl p-toluenesulfonate is a hazardous chemical requiring careful handling and disposal. It is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed. Proper disposal is not merely a matter of regulatory compliance but a cornerstone of a safe laboratory environment. The primary and recommended method of disposal is to collect the waste in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal service.[1]
For laboratories equipped to do so, a chemical neutralization step can be performed to hydrolyze the reactive tosylate ester prior to disposal. This procedure converts allyl p-toluenesulfonate into sodium p-toluenesulfonate and allyl alcohol. It is crucial to understand that the resulting solution remains hazardous due to the presence of allyl alcohol and must be disposed of as hazardous waste.
Key Chemical Data
For quick reference, the table below summarizes the key quantitative data for the chemicals involved in the disposal procedure.
| Chemical | Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Key Hazards |
| Allyl p-toluenesulfonate | C₁₀H₁₂O₃S | 212.27 | 1.180 | Skin/eye/respiratory irritant |
| Sodium Hydroxide | NaOH | 40.00 | 2.13 | Corrosive |
| Sodium p-toluenesulfonate | C₇H₇NaO₃S | 194.18 | - | Skin/eye irritant |
| Allyl Alcohol | C₃H₆O | 58.08 | 0.854 | Flammable, toxic |
Experimental Protocol: Neutralization of Allyl p-Toluenesulfonate
This protocol details the hydrolysis of allyl p-toluenesulfonate using a sodium hydroxide solution. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Objective: To hydrolyze allyl p-toluenesulfonate into sodium p-toluenesulfonate and allyl alcohol, rendering it less reactive for final disposal.
Materials:
-
Allyl p-toluenesulfonate waste
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation: Don all necessary personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Conduct the entire procedure within a certified chemical fume hood.
-
Dilution: For every 1 volume of allyl p-toluenesulfonate waste, prepare a 2M solution of sodium hydroxide in a separate beaker. For example, to neutralize 10 mL of allyl p-toluenesulfonate, dissolve 8 grams of NaOH in 100 mL of deionized water in a beaker. This should be done in an ice bath to manage the exothermic dissolution of NaOH.
-
Reaction Setup: Place the beaker containing the allyl p-toluenesulfonate waste on a stir plate within an ice bath to control the reaction temperature. Begin stirring the waste.
-
Neutralization: Slowly add the 2M sodium hydroxide solution to the stirring allyl p-toluenesulfonate waste. The addition should be done dropwise or in small increments to control the rate of reaction and prevent excessive heat generation.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis reaction is complete.
-
pH Verification: Check the pH of the resulting solution using a pH strip or meter. The pH should be in the neutral range (6-8). If the solution is still acidic, add more sodium hydroxide solution dropwise until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid, but this will generate more heat and should be done with extreme caution.
-
Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled with the contents, including "Allyl Alcohol" and "Sodium p-toluenesulfonate solution."
-
Final Disposal: Arrange for the pickup of the hazardous waste container by a licensed environmental services company.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of allyl p-toluenesulfonate, including the optional neutralization step.
Caption: Logical workflow for the disposal of allyl p-toluenesulfonate.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of allyl p-toluenesulfonate, contributing to a safer research environment.
References
Essential Safety and Operational Guide for Handling Allyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Allyl p-toluenesulfonate (CAS 4873-09-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment. Allyl p-toluenesulfonate is an irritant to the skin, eyes, and respiratory system and should be handled with care in a controlled laboratory setting.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Allyl p-toluenesulfonate poses several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | [1][2] |
| Molecular Weight | 212.27 g/mol | [1][2] |
| Hazard Statements | H315, H319, H335 | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required equipment for handling Allyl p-toluenesulfonate.
| Body Part | Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | While specific resistance data for Allyl p-toluenesulfonate is not widely available, it is prudent to use gloves effective against a range of organic chemicals. Nitrile or neoprene gloves are recommended. For prolonged contact or in the case of a spill, double gloving or using thicker, utility-grade gloves over exam gloves is advised.[1][2] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | To protect against splashes, safety goggles are mandatory. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron or suit should be considered. |
| Respiratory | Type ABEK (EN14387) respirator filter or a self-contained breathing apparatus (SCBA) | A respirator is necessary when working outside of a fume hood or when ventilation is inadequate. The specific type of respirator and cartridge should be chosen based on the potential concentration of airborne contaminants. |
Operational Plan: Step-by-Step Handling Procedures
All handling of Allyl p-toluenesulfonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Handling Allyl p-toluenesulfonate
Caption: Workflow for the safe handling of Allyl p-toluenesulfonate.
Methodology
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for Allyl p-toluenesulfonate before beginning any work.
-
Ensure all required PPE is in good condition and don it correctly.
-
Designate a specific area within a chemical fume hood for the handling of this chemical. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling :
-
When weighing or measuring, use the smallest quantity of the chemical necessary for the experiment.
-
Handle the chemical with care to avoid generating dust or aerosols.
-
Keep containers of Allyl p-toluenesulfonate tightly closed when not in use.
-
-
Post-Handling :
-
After the procedure is complete, decontaminate all surfaces that may have come into contact with the chemical. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent if necessary.
-
Properly segregate all waste materials as described in the disposal plan below.
-
Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.
-
Emergency and First Aid Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of Allyl p-toluenesulfonate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Logical workflow for the disposal of Allyl p-toluenesulfonate waste.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection :
-
All waste containing Allyl p-toluenesulfonate, including unused chemical, reaction residues, and contaminated materials (e.g., gloves, pipette tips, bench paper), must be collected as hazardous waste.
-
Use a designated, leak-proof, and clearly labeled waste container. The label should include the words "Hazardous Waste" and the full chemical name: "Allyl p-toluenesulfonate".
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container tightly closed except when adding waste.
-
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of Allyl p-toluenesulfonate down the drain or in the regular trash. All disposal must be handled by a licensed hazardous waste disposal company.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
